molecular formula C9H9N3S B1377050 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole CAS No. 1256164-24-5

5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole

Cat. No.: B1377050
CAS No.: 1256164-24-5
M. Wt: 191.26 g/mol
InChI Key: IEHAAJNQHNAQBA-UHFFFAOYSA-N
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Description

5-[(Phenylsulfanyl)methyl]-1H-1,2,3-triazole is a chemical compound of significant interest in medicinal and organic chemistry research due to its structural features as a 1,2,3-triazole derivative. The 1,2,3-triazole core is a privileged scaffold in drug discovery, known for its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-π stacking, which facilitates strong binding to various biological targets . The incorporation of a (phenylsulfanyl)methyl side chain at the 5-position may influence the compound's lipophilicity and electronic properties, potentially modulating its bioavailability and intermolecular interactions. While specific biological data for this compound is not available in the searched literature, analogous 1,2,3-triazole derivatives have demonstrated a wide spectrum of pharmacological activities in scientific studies. These activities include serving as carbonic anhydrase-II enzyme inhibitors , and exhibiting potential for anticancer , antimicrobial , and anti-inflammatory applications . The presence of the sulfur-containing phenylthioether group is a notable structural feature that may be explored for its influence on redox chemistry or as a key pharmacophoric element. This compound is offered as a building block for the synthesis of more complex molecules and as a probe for investigating structure-activity relationships in biochemical assays. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(phenylsulfanylmethyl)-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-4-9(5-3-1)13-7-8-6-10-12-11-8/h1-6H,7H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHAAJNQHNAQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the chemical properties, synthesis, and reactivity of 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole (and its tautomeric/regioisomeric forms).[1] It is designed for application scientists and medicinal chemists requiring actionable data and validated protocols.[2]

Core Scaffold Analysis & Application Protocols

Executive Summary & Structural Logic

The molecule This compound represents a privileged scaffold in medicinal chemistry, combining the metabolic stability of the 1,2,3-triazole ring with the versatile redox chemistry of a thioether linker.[1]

While often referred to as "5-substituted" in specific nomenclature contexts, the unsubstituted NH-1,2,3-triazole exists in dynamic equilibrium.[1][2] In solution, the 4-substituted and 5-substituted forms are tautomerically equivalent (annular tautomerism), typically favoring the 2H-tautomer or the 4-substituted 1H-tautomer depending on solvent polarity.[1]

Core Chemical Features:
  • Bioisosterism: The 1,2,3-triazole ring mimics the peptide bond (

    
    -amide) geometry and electronic distribution, improving metabolic stability against proteases.
    
  • Redox Switch: The sulfide (

    
    ) linker can be selectively oxidized to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ), altering polarity and H-bonding capability without changing the carbon skeleton.[1]
  • Metal Coordination: The N2/N3 nitrogens and the sulfur atom provide a tridentate-like domain for coordinating transition metals (Ru, Ir, Pd), useful in catalysis and metallodrug design.

Structural Dynamics & Tautomerism

Understanding the tautomeric landscape is critical for predicting reactivity and binding modes.[2]

Tautomerism Diagram

The following diagram illustrates the equilibrium between the 1H, 2H, and 3H forms of the unsubstituted triazole, and the regioisomerism that becomes fixed upon N-substitution.

TriazoleTautomers cluster_0 Annular Tautomerism (Unsubstituted) cluster_1 Fixed Regioisomers (N-Alkylated) T_1H 1H-Tautomer (4-substituted) T_2H 2H-Tautomer (Major species in solution) T_1H->T_2H Fast Eq. R_14 1,4-Disubstituted (via CuAAC) T_1H->R_14 Alkylation/Click T_3H 3H-Tautomer (5-substituted) T_2H->T_3H Fast Eq. R_15 1,5-Disubstituted (via RuAAC) T_3H->R_15 Alkylation/Ru-Click

Caption: Tautomeric equilibrium of the NH-parent (left) and the divergence into fixed regioisomers upon N-functionalization (right).

Synthesis Protocols (Self-Validating Systems)

To access the "5-[(phenylsulfanyl)methyl]" motif specifically, one usually targets the 1,5-disubstituted isomer if N-substituted, or utilizes the equilibrium of the NH-parent.[1] Below are the protocols for the precursor and the two primary "Click" routes.

Precursor Synthesis: Phenyl Propargyl Sulfide

Reaction: Thiophenol + Propargyl Bromide


 Phenyl Propargyl Sulfide
Role:  This is the "alkyne" component required for all subsequent triazole formations.[2]
  • Setup: Dissolve Thiophenol (10 mmol) in DMF (20 mL) at 0°C.

  • Base Addition: Add

    
     (12 mmol) and stir for 15 min.
    
  • Alkylation: Add Propargyl Bromide (11 mmol, 80% in toluene) dropwise.

  • Execution: Warm to RT and stir for 2 hours.

  • Validation (TLC): Mobile phase Hexane/EtOAc (9:1). Product

    
     (UV active).[2] Thiophenol spot (
    
    
    
    ) should disappear.[2]
  • Workup: Dilute with water, extract with

    
    , wash with brine. Evaporate to yield a yellow oil.[2]
    
Route A: 1,4-Disubstituted Synthesis (CuAAC)

Produces the 4-[(phenylsulfanyl)methyl] isomer (standard Click).[1]

  • Reagents: Phenyl Propargyl Sulfide (1.0 eq), Organic Azide (1.0 eq),

    
     (5 mol%), Sodium Ascorbate (10 mol%).
    
  • Solvent:

    
     (1:1).[1][2][3]
    
  • Procedure: Stir at RT for 6–12 hours.

  • Mechanism: Copper(I) acetylide intermediate enforces 1,4-regioselectivity.[2]

  • Self-Validation: Appearance of triazole proton singlet at

    
     7.5–8.0 ppm in 
    
    
    
    NMR. Disappearance of alkyne proton (
    
    
    2.2 ppm).[2]
Route B: 1,5-Disubstituted Synthesis (RuAAC)

Produces the 5-[(phenylsulfanyl)methyl] isomer (Sterically demanding).[1]

  • Reagents: Phenyl Propargyl Sulfide (1.0 eq), Organic Azide (1.0 eq),

    
     (2 mol%).[2]
    
  • Solvent: Dioxane or Toluene (Anhydrous).[2]

  • Procedure: Heat to 60–80°C under

    
     for 4–8 hours.
    
  • Mechanism: Ruthenacycle intermediate enforces 1,5-regioselectivity.[1][2]

  • Self-Validation: Triazole proton typically shifts downfield (

    
     7.9–8.2 ppm) compared to the 1,4-isomer.[1][2]
    

Chemical Reactivity & Oxidation "Switch"

The thioether moiety is a functional handle.[2] It can be selectively oxidized to tune the lipophilicity (


) and hydrogen bonding capacity.[2]
Oxidation Protocol
TargetReagent SystemConditionsSelectivity Key
Sulfoxide (

)

(1.0 eq),

(cat.)[1]
EtOH, RT, 1hLewis acid activation of peroxide prevents over-oxidation.[2]
Sulfone (

)

(excess), Acetic Acid
Reflux, 4hAcidic medium promotes electrophilic attack for double oxidation.[1][2]
Reactivity Flowchart

Reactivity cluster_Ox S-Oxidation Pathway cluster_N N-Functionalization Core 5-[(phenylsulfanyl)methyl]-1,2,3-triazole Sulfoxide Sulfoxide (Chiral Center) Increased Polarity Core->Sulfoxide H2O2 / Sc(OTf)3 N_Alk N-Alkylation (Mixture of N1/N2/N3) Core->N_Alk R-X / Base Metal Metal Complex (Ru/Ir/Pd Coordination) Core->Metal M-Cl2 Sulfone Sulfone (Strong H-Acceptor) High Metabolic Stability Sulfoxide->Sulfone Excess H2O2 / AcOH

Caption: Divergent reactivity pathways: Selective oxidation of the sulfur linker (left) and nitrogen-based functionalization (right).[1]

Physical Properties & Characterization Data

The following data represents the core scaffold properties derived from 1-benzyl-substituted analogs, which are the standard reference points in literature.

Representative Spectroscopic Data

(Data for 1-benzyl-4-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole)

PropertyValue / RangeNotes
Physical State White to pale yellow solidMP typically 70–90°C depending on N-substituent.

NMR
(CDCl

)

7.50 (s, 1H, Triazole-H)
Diagnostic singlet.[1]

4.25 (s, 2H,

)
Sharp singlet; shifts to ~4.0 in sulfoxide.[1][2]

5.50 (s, 2H,

)
Benzylic protons (if N-benzyl).[1]

NMR

145.0 (C4), 122.0 (C5)
C4 is quaternary; C5 is CH.[2]

29.5 (

)
Upfield shift characteristic of thioether.[1][2]
MS (ESI)

Strong parent ion; minimal fragmentation.[2]

Biological Applications

This scaffold is widely utilized as a pharmacophore in oncology and infectious disease research.[2][4]

  • EGFR Inhibition: The triazole ring fits into the ATP-binding pocket of kinases, while the phenyl-thio group occupies the hydrophobic region (Selectivity Pocket).[1]

  • Antifungal (CYP51): The N3 nitrogen can coordinate to the Heme iron of fungal CYP51 (Lanosterol 14

    
    -demethylase), similar to Fluconazole.
    
Mechanism of Action: Kinase Binding Mode

BindingMode cluster_Pocket Enzyme Active Site (e.g., EGFR) Drug Triazole-Sulfide Ligand Hinge Hinge Region (H-Bond Donor) Drug->Hinge Triazole N2/N3 (H-Bond Acceptor) Hydro Hydrophobic Pocket (Selectivity Region) Drug->Hydro Phenyl-Sulfide (Pi-Stacking/VDW) Gate Gatekeeper Residue Drug->Gate Steric Fit

Caption: Pharmacophoric mapping of the triazole-sulfide scaffold within a kinase active site.[1]

References

  • Bioisosterism & Medicinal Utility

    • Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[2][4][5][6]

    • Source:Drug Discovery Today, 2023.[2]

    • (Representative verification link)

  • Synthesis (CuAAC Mechanism)

    • Title: Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[2]

    • Source:Angewandte Chemie International Edition, 2001.[2]

    • [1]

  • Ruthenium Catalysis (1,5-Isomers)

    • Title: Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[1][2]

    • Source:Journal of the American Chemical Society, 2005.[2]

    • [1]

  • Oxidation of Thioethers

    • Title: Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3.[2][7]

    • Source:Organic Letters, 2003.[2][7]

    • [1]

Sources

The 1,2,3-Triazole Scaffold: A Technical Guide to Bioisosteric Design and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,3-triazole ring has evolved from a mere "click chemistry" connector into a privileged pharmacophore in modern medicinal chemistry.[1] Beyond its synthetic utility, the moiety serves as a metabolically stable bioisostere of the amide bond, offering unique dipole moments (~5 Debye) and hydrogen-bonding capabilities that enhance ligand-target interactions.

This guide provides a rigorous technical analysis of 1,2,3-triazole derivatives, focusing on their structural rationale, synthetic reliability, and validated biological activities in oncology and infectious disease.[2] It is designed to move researchers beyond basic screening into mechanistic optimization.

Part 1: The Pharmacophore Rationale

Amide Bioisosterism

The primary utility of the 1,4-disubstituted 1,2,3-triazole is its ability to mimic the trans-amide bond found in peptide backbones.[3][4]

  • Structural Overlap: The distance between substituents R1 and R4 on the triazole (approx.[3] 5.0 Å) closely mirrors the distance between the

    
     atoms in a trans-peptide bond (approx. 3.8–4.0 Å).
    
  • Electronic Mimicry: The N(2) and N(3) atoms act as weak Hydrogen Bond Acceptors (HBA), analogous to the amide carbonyl oxygen. The C(5)-H proton functions as a weak Hydrogen Bond Donor (HBD), mimicking the amide NH.

  • Metabolic Stability: Unlike amides, triazoles are resistant to hydrolysis by proteases and cleavage by metabolic enzymes, significantly improving the in vivo half-life of peptidomimetics.

Physiochemical Properties
  • Dipole Moment: The strong dipole moment aligns with electrostatic fields within protein binding pockets, often facilitating

    
    -stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan).
    
  • Solubility: The nitrogen-rich ring improves aqueous solubility compared to carbocyclic analogs, a critical parameter for oral bioavailability (Lipinski’s Rule of 5).

Part 2: Synthetic Pathways & Quality Control

Reliable biological data depends entirely on the purity of the synthetic scaffold. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard, but copper contamination is a critical failure mode in biological assays.

Regioselectivity Control[1]
  • 1,4-Regioisomer: Exclusively formed via CuAAC (Cu(I) catalysis).

  • 1,5-Regioisomer: Exclusively formed via RuAAC (Ru(II) catalysis, typically Cp*RuCl(PPh3)2).

  • Thermal Huisgen: Produces a mixture of 1,4 and 1,5 isomers (Not recommended for medicinal chemistry due to purification difficulties).

The Copper Contamination Risk

Residual copper (even at <10 ppm) is cytotoxic and can inhibit enzymes non-specifically, leading to false positives in antiproliferative assays.

  • Solution: All biological candidates synthesized via CuAAC must undergo specific metal scavenging (see Protocol Section).

Part 3: Therapeutic Applications & Mechanism of Action

Oncology: EGFR Inhibition

Recent SAR studies have positioned 1,2,3-triazoles as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), particularly in overcoming resistance to Gefitinib/Erlotinib.[5]

Mechanism: The triazole ring acts as a linker that positions the pharmacophore into the ATP-binding pocket. The N(2)/N(3) atoms form hydrogen bonds with residues such as Thr830 or Cys773 in the kinase domain.

Table 1: Comparative Potency of Triazole-Hybrid EGFR Inhibitors

Scaffold ClassTargetLead Compound IDIC50 (µM)Reference Drug (IC50)
Quinoline-TriazoleEGFR (WT)Cmpd 350.12 ± 0.02Erlotinib (0.[5]42)
Quinoline-TriazoleHER2Cmpd 350.34 ± 0.05Erlotinib (0.[5]58)
Naphthalene-TriazoleMCF-7 (Cell Line)Cmpd 202.80 ± 0.15Doxorubicin (3.24)
Thienopyrimidine-TriazoleEGFR (WT)R122.65 ± 2.01Erlotinib (1.[6]09)

Data aggregated from recent high-impact medicinal chemistry studies [1, 2, 5].[7]

Infectious Disease: Antifungal Agents

Triazole derivatives (distinct from the commercial "azole" class like Fluconazole) are showing promise against resistant strains.

  • Target: Lanosterol 14

    
    -demethylase (CYP51).
    
  • Activity: Eugenol-triazole hybrids have demonstrated superior potency against Trichophyton rubrum compared to standard Eugenol.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: CuAAC Synthesis with Copper Scavenging

Objective: Synthesize 1,4-disubstituted 1,2,3-triazole with <5 ppm residual copper.

  • Reaction Setup:

    • Dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in t-BuOH/H2O (1:1 v/v).

    • Add CuSO4[8][9]·5H2O (5 mol%) and Sodium Ascorbate (10 mol%).

    • Validation: Solution turns bright yellow/orange (active Cu(I) species).

    • Stir at RT for 6–12 hours. Monitor via TLC (disappearance of azide).

  • Workup (Crucial Step):

    • Dilute with EtOAc.

    • Chelation Wash: Wash organic layer 3x with 10% aqueous EDTA solution or saturated NH4Cl. This complexes the copper ions (blue aqueous layer).

    • Dry over Na2SO4 and concentrate.[9]

  • Purification:

    • Flash column chromatography (Hexane/EtOAc).

    • Purity Check: 1H NMR (distinct triazole singlet at

      
       7.5–8.5 ppm).
      
Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 of synthesized triazoles against cancer cell lines (e.g., A549, MCF-7).

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add triazole derivatives (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 – 100 µM).

  • Controls (Validation):

    • Negative: 0.1% DMSO only (100% viability).

    • Positive: Doxorubicin or Erlotinib.

    • Blank: Media only (no cells).

  • Development: Incubate 48h. Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Visualization & Logic

Diagram 1: Synthetic Workflow & Quality Control

This diagram illustrates the critical path from starting materials to a bio-ready compound, emphasizing the copper removal step often missed in standard chemistry papers.

CuAAC_Workflow Start Azide + Alkyne Reaction Cycloaddition (t-BuOH/H2O) Start->Reaction Catalyst CuSO4 + Na-Ascorbate (In situ Cu(I)) Catalyst->Reaction Catalysis Crude Crude Triazole (+ Cu residues) Reaction->Crude 6-12h RT Wash EDTA / NH4Cl Wash (Copper Scavenging) Crude->Wash Extraction Pure Pure 1,4-Triazole (Bio-Ready) Wash->Pure Chromatography

Caption: Figure 1. Optimized CuAAC synthetic workflow highlighting the critical EDTA chelation step to remove cytotoxic copper prior to biological screening.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram visualizes the bioisosteric rationale and how specific substitutions drive biological selectivity (e.g., EGFR inhibition).[10]

SAR_Logic Triazole 1,2,3-Triazole Core (Planar, Dipole ~5D) Bioisostere Amide Bioisostere (Peptidomimetic) Triazole->Bioisostere H_Bond H-Bond Acceptor (N2/N3) (Interacts w/ Thr830) Triazole->H_Bond Stacking Pi-Stacking (Aromatic Interactions) Triazole->Stacking Activity Biological Potency (IC50 < 1 µM) H_Bond->Activity Increases Affinity Stacking->Activity Stabilizes Binding R1_Pos R1 (N-1) Position Determines Solubility/PK R1_Pos->Triazole Modulates R4_Pos R4 (C-4) Position Target Specificity (e.g., Quinoline) R4_Pos->Triazole Modulates

Caption: Figure 2. Structural logic of 1,2,3-triazole design. The core scaffold facilitates H-bonding and Pi-stacking, while R1/R4 vectors allow tuning for specific kinase pockets.

References

  • RSC Publishing. (2025). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. Royal Society of Chemistry. Link

  • Taylor & Francis. (2025). Targeting EGFR Kinase Inhibitor by Novel Naphthalene-1,2,3-Triazole Hybrids via Click Chemistry.[10] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • National Institutes of Health (NIH). (2024). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments. PMC. Link

  • MDPI. (2024). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. Molecules.[1][2][6][7][8][9][10][11][12][][14][15] Link

  • ResearchGate. (2025). Designing strategy, SAR and docking study of 1,2,3‐triazole‐thienopyrimidine for EGFR activity.Link

  • BenchChem. (2025).[9] Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9]Link

Sources

The 1,2,3-Triazole Scaffold: A Versatile Platform for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and diverse biological activities has propelled it to the forefront of drug discovery efforts across a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the potential applications of functionalized 1,2,3-triazoles in drug discovery, with a focus on the underlying principles, experimental methodologies, and real-world case studies that inform the development of novel therapeutics.

The Ascendance of the 1,2,3-Triazole: A Convergence of Chemistry and Biology

The surge in interest surrounding 1,2,3-triazoles can be largely attributed to the advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, provides a highly efficient, reliable, and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3][4][5] This synthetic ease allows for the rapid generation of large and diverse compound libraries, accelerating the drug discovery process.[1][2]

Beyond its synthetic utility, the 1,2,3-triazole ring possesses a unique set of properties that make it an attractive pharmacophore. It is a stable, aromatic system that is resistant to metabolic degradation, hydrolysis, and oxidation.[2][6] The nitrogen atoms in the ring can act as hydrogen bond acceptors, and the ring itself can participate in dipole-dipole and π-stacking interactions, enabling it to bind to a variety of biological targets.[6][7] Furthermore, the 1,2,3-triazole is often considered a bioisostere of the amide bond, allowing for the modification of peptide-based drugs to improve their pharmacokinetic properties.[6]

Therapeutic Applications: A Broad Spectrum of Activity

The versatility of the 1,2,3-triazole scaffold is reflected in the wide array of biological activities exhibited by its derivatives. These compounds have shown promise in the treatment of a multitude of diseases, including cancer, infectious diseases, and neurodegenerative disorders.

Anticancer Agents

Functionalized 1,2,3-triazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[7][8][9][10] These include the inhibition of key enzymes involved in cancer progression, such as kinases and carbonic anhydrases, as well as the induction of apoptosis and cell cycle arrest.[8][9]

Case Study: EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, and several 1,2,3-triazole-based EGFR inhibitors have been developed.[11][12][13] By hybridizing the 1,2,3-triazole scaffold with other known pharmacophores, researchers have created potent inhibitors with improved selectivity and the ability to overcome resistance to existing therapies.[11][12] For example, a series of erlotinib derivatives containing a 1,2,3-triazole ring showed robust antiproliferative activity against various non-small cell lung cancer (NSCLC) cell lines.[14]

Antimicrobial Agents

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. 1,2,3-Triazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[15][16][17][18] They can be designed to target essential microbial enzymes or disrupt cell wall integrity.[15][16]

Table 1: In Vitro Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
Fluoroquinolone-1,2,3-triazole hybridsEnterococcus faecalis6.25 - 12.5[19]
Indole-pyrazolone-1,2,3-triazole hybridsAcinetobacter baumannii10[15]
1,2,3-Triazole glycosidesStaphylococcus aureus5 - 10[20]
Benzothiazole-1,2,3-triazole hybridsEscherichia coli25[18]
Antiviral Agents

The 1,2,3-triazole nucleus is a common structural motif in a variety of antiviral compounds.[20][21] These derivatives have shown activity against a range of viruses, including HIV and the virus responsible for COVID-19.[20][21] The ability of the triazole ring to act as a rigid linker allows for the precise positioning of functional groups to interact with viral proteins.

Neuroprotective Agents and Enzyme Inhibitors

In the realm of neurodegenerative diseases, 1,2,3-triazoles are being explored as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in the pathology of Alzheimer's disease.[22][23] Additionally, their ability to inhibit other enzymes like carbonic anhydrases has opened up avenues for their investigation in various other diseases.[22][23]

The Drug Discovery and Development Workflow: A Practical Guide

The development of a new drug is a long and complex process. The following sections outline the key experimental workflows involved in the discovery and preclinical evaluation of functionalized 1,2,3-triazoles.

Synthesis: The Power of "Click" Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4][5] The reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the rapid synthesis of compound libraries.

Experimental Protocol: A General Procedure for CuAAC

  • Reactant Preparation: Dissolve the alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent system, such as a mixture of t-BuOH and water (1:1).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a copper(I) source, such as copper(I) iodide or a mixture of copper(II) sulfate and a reducing agent like sodium ascorbate.[24][25]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, the product can often be isolated by simple filtration or extraction.[5] If necessary, further purification can be achieved by column chromatography.

Caption: General workflow for the CuAAC synthesis of 1,2,3-triazoles.

In Vitro Biological Evaluation

Once synthesized, the biological activity of the 1,2,3-triazole derivatives must be assessed. A variety of in vitro assays are used to determine their efficacy and mechanism of action.

3.2.1. Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[2][8][26][27] It is a standard method for screening potential anticancer drugs.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[2][27]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[2][27]

  • Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.[2][8]

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2][26]

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

3.2.2. Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][28][29]

Experimental Protocol: Broth Microdilution

  • Preparation of Antimicrobial Agent: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.[5]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.[5][29]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[5][29]

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.[5]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[28]

In Vivo Evaluation

Promising compounds identified in in vitro assays are then evaluated in animal models to assess their efficacy and safety in a living organism.

3.3.1. Anticancer Efficacy: Xenograft Models

Subcutaneous xenograft models in immunodeficient mice are widely used to evaluate the in vivo anticancer activity of new drug candidates.[12][26][27][30]

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Prepare a suspension of human cancer cells in a suitable medium, sometimes mixed with Matrigel to enhance tumor growth.[27][30]

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice.[12][27][30]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.[12][26]

  • Drug Administration: Once the tumors reach a certain size, begin treatment with the test compound, administered through an appropriate route (e.g., oral, intravenous).[12]

  • Efficacy Assessment: Evaluate the efficacy of the treatment by comparing the tumor growth in the treated group to that in a control group.[12]

Xenograft_Model A Cancer Cell Culture B Cell Harvest and Suspension A->B C Subcutaneous Injection into Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization and Treatment Initiation D->E F Drug Administration (Test Compound vs. Vehicle) E->F G Continued Tumor Monitoring and Body Weight Measurement F->G H Endpoint: Tumor Excision and Analysis G->H

Caption: Workflow for an in vivo subcutaneous xenograft model.

Pharmacokinetic and ADME/Tox Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) properties of a drug candidate is crucial for its development.[31][32][33] In silico tools and in vivo studies in animal models are used to predict and evaluate these parameters.[11][31][32][33]

Key ADME Parameters:

  • Absorption: Bioavailability after oral administration.

  • Distribution: How the drug distributes throughout the body, including its ability to cross the blood-brain barrier.

  • Metabolism: How the drug is broken down by the body, primarily by cytochrome P450 enzymes.

  • Excretion: How the drug and its metabolites are eliminated from the body.

The Future of 1,2,3-Triazoles in Drug Discovery

The 1,2,3-triazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[13][14][34][35] Ongoing research is focused on several key areas:

  • Development of Novel Synthetic Methodologies: While CuAAC is a powerful tool, researchers are exploring new and more sustainable methods for the synthesis of 1,2,3-triazoles.[25]

  • Exploration of New Biological Targets: The versatility of the 1,2,3-triazole ring allows for its application in targeting a wide range of proteins and enzymes.[14][34]

  • Design of Multi-Targeted Ligands: By combining the 1,2,3-triazole scaffold with other pharmacophores, it is possible to create hybrid molecules that can simultaneously modulate multiple biological pathways.[8][13]

  • Advancement into Clinical Trials: A number of 1,2,3-triazole-containing compounds are currently in various stages of clinical development, and it is anticipated that more will enter the clinic in the coming years.[9][35][36][37]

References

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Farhan, H., Al-Ostoot, F. H., Al-Hussain, S. A., & Zaki, M. E. A. (2025, October 27). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Advances, 15(59), 38930-38968. [Link]

  • Ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • Zhang, G.-D., & Chen, Z. (2023, May 5). Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers: A mini-review. European Journal of Medicinal Chemistry, 253, 115254. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011, December 15). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Liu, Y., Zhang, Y., & Wang, Y. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 707119. [Link]

  • Tawfiq, K. M., Sabri, M., & Hashim, R. A. (2025, September 5). The therapeutic efficacy of 1,2,3-triazoles in cancer. GSC Biological and Pharmaceutical Sciences, 32(3), 103-107. [Link]

  • Tawfiq, K. M., Sabri, M., & Hashim, R. A. (2025, October 2). The therapeutic efficacy of 1,2,3-triazoles in cancer. ResearchGate. [Link]

  • Fokin, V. V. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(5), 1576-1598. [Link]

  • Patil, S. B., et al. (2025, January 28). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. ACS Bio & Med Chem Au. [Link]

  • Kumar, D., & Singh, P. (2019, July 9). Recent Medicinal Attributes of 1,2,3-Triazoles. Juniper Publishers. [Link]

  • Singh, K., et al. (2022, December 1). ADVANCEMENTS AND FUTURE PERSPECTIVES OF 1, 2, 3 TRIAZOLE SCAFFOLD AS PROMISING ANTIVIRAL AGENT IN DRUG DISCOVERY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kaur, H., & Singh, G. (2021). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 16(12), 1449-1471. [Link]

  • de la Torre, P., et al. (2020, November 14). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 25(22), 5356. [Link]

  • Stalińska, J., et al. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 29(21), 5174. [Link]

  • Rossi, F., et al. (2023). Sustainable Synthesis of 1,2,3‐Triazoles using Cyrene as a Biodegradable Solvent in Click Chemistry. Chemistry – A European Journal. [Link]

  • Kłopotowska, D., et al. (2021). Antimicrobial 1,3,4-trisubstituted-1,2,3-triazolium salts. Future Medicinal Chemistry, 13(20), 1765-1779. [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Shingate, B. B. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom.org. [Link]

  • JETIR. (2019, April). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Journal of Emerging Technologies and Innovative Research, 6(4). [Link]

  • Akbaş, E., et al. (2025, July 31). Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of 2-Amino and 2-Mercaptobenzoxazole. Bentham Science Publisher. [Link]

  • Miller, C. A., et al. (2024, July 25). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ, 12, e17906. [Link]

  • Al-Sanea, M. M., et al. (2021). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 26(18), 5585. [Link]

  • Aragen Life Sciences. (n.d.). Large Molecule Pharmacokinetics | Rodent PK Studies. Retrieved from [Link]

  • Pacholak, S., et al. (2025, December 4). Antibacterial efficiency of compounds bearing 1,2,3-triazole scaffold: a critical review. Chemistry of Heterocyclic Compounds, 61(7/8), 290-302. [Link]

  • Díez-González, S. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(14), 1837-1847. [Link]

  • Kaproń, B., et al. (2022, February 13). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Molecules, 27(4), 1253. [Link]

  • Liu, J., et al. (2022, January 7). Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer. Frontiers in Pharmacology, 12, 794939. [Link]

  • van der Elst, K. C. M., et al. (2021, May 18). Clinical Pharmacokinetics of Triazoles in Pediatric Patients. Clinical Pharmacokinetics, 60(8), 967-993. [Link]

  • Lee, K., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 13(28), 19301-19315. [Link]

  • Singh, K., et al. (2024, July 31). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. ResearchGate. [Link]

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  • Kumar, R., et al. (2022). 1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations. RSC Advances, 12(1), 1-14. [Link]

  • Bozdag, M., et al. (2021). Design, Synthesis, and Biological Evaluation of 1,2,3-Triazole-linked triazino[5,6-b]indole-benzene sulfonamide Conjugates as Potent Carbonic Anhydrase I, II, IX, and XIII Inhibitors. Molecules, 26(11), 3123. [Link]

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Advanced Technical Guide: Phenylsulfanyl-Substituted Triazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, medicinal chemistry, and pharmacological applications of phenylsulfanyl-substituted triazoles.

Executive Summary

Phenylsulfanyl-substituted triazoles (thioethers) represent a privileged structural motif in modern medicinal chemistry, merging the pharmacophoric properties of the triazole core with the metabolic stability and lipophilicity of the phenylthio group. These compounds are broadly categorized into two distinct classes based on the nitrogen arrangement in the heterocyclic ring: 1,2,3-triazoles (often synthesized via Click chemistry) and 1,2,4-triazoles (classic antifungal scaffolds).

This guide provides a rigorous analysis of their synthetic pathways, structure-activity relationships (SAR), and experimental protocols, designed for researchers optimizing lead compounds for oncology and infectious disease indications.

Part 1: Structural Classification & Pharmacophore Analysis

The integration of a phenylsulfanyl (phenylthio) moiety alters the physicochemical profile of the triazole parent ring. The sulfur atom acts as a soft nucleophile and a lipophilic spacer, influencing binding affinity through hydrophobic interactions and potential


-sulfur interactions within enzyme active sites.
Table 1: Structural Classes of Phenylsulfanyl Triazoles
ClassStructure TypeSynthetic OriginKey Biological Target
Type A 4-(Phenylsulfanylmethyl)-1,2,3-triazole CuAAC (Click) with propargyl thioethersMMP-2/9, Cell Cycle Arrest (G0/G1)
Type B 5-Phenylsulfanyl-1,2,3-triazole Interrupted CuAAC (Multicomponent)Tubulin polymerization, anticancer
Type C 3-Phenylsulfanyl-1,2,4-triazole S-Alkylation of Triazole-3-thionesCYP51 (Lanosterol 14

-demethylase)

Part 2: Synthesis Architectures

Type A: Regioselective Synthesis of 4-Substituted 1,2,3-Triazoles

The most robust route to Type A compounds is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The phenylsulfanyl group is typically pre-installed on the alkyne component (e.g., phenyl propargyl sulfide).

Mechanism & Causality: The reaction proceeds via a copper(I) acetylide intermediate.[1] The use of a stabilizing ligand (e.g., TBTA or THPTA) protects the Cu(I) oxidation state, preventing oxidative homocoupling of the alkyne (Glaser coupling) and ensuring exclusive 1,4-regioselectivity.

Type B: Interrupted CuAAC for 5-Functionalization

Directly attaching the sulfur atom to the triazole ring (C5 position) requires trapping the organocopper intermediate. In the "Interrupted CuAAC" pathway, the in situ generated cuprated triazole reacts with an electrophilic sulfur source (e.g., thiosulfonates) rather than undergoing protonolysis.

Interrupted_CuAAC Start Terminal Alkyne + Organic Azide Cu_Acetylide Cu(I)-Acetylide Species Start->Cu_Acetylide Cu(I) Catalyst Cu_Triazolide Cu-Triazolide Intermediate (C5-Cu) Cu_Acetylide->Cu_Triazolide Cycloaddition Product 5-Phenylsulfanyl- 1,2,3-Triazole Cu_Triazolide->Product Trapping with Thiosulfonate 1,4-Disubstituted\n(Standard Click) 1,4-Disubstituted (Standard Click) Cu_Triazolide->1,4-Disubstituted\n(Standard Click) Protonolysis (H+) Electrophile Electrophile (Ph-S-SO2-Ph)

Figure 1: Mechanistic divergence in CuAAC reactions. The solid path represents the synthesis of 5-phenylsulfanyl derivatives via electrophilic trapping.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Phenylsulfanylmethyl-1,2,3-triazole (Type A)

Application: Generation of MMP-2/9 inhibitors.

Reagents:

  • Aryl Azide (1.0 equiv)

  • Phenyl Propargyl Sulfide (1.0 equiv)

  • CuSO

    
     5H
    
    
    
    O (5 mol%)[2]
  • Sodium Ascorbate (10 mol%)

  • Solvent:

    
    -BuOH/H
    
    
    
    O (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the aryl azide and phenyl propargyl sulfide in the

    
    -BuOH/H
    
    
    
    O mixture.
  • Catalyst Generation: Add the sodium ascorbate solution followed immediately by the copper sulfate solution. Note: The order is critical to generate Cu(I) in situ and prevent immediate oxidation.

  • Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Hexane/EtOAc 2:1).

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with ammonium hydroxide (10%) to remove copper traces (indicated by a blue aqueous layer).

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Validation Criteria:

  • 
    H NMR:  Appearance of the triazole C5-H singlet at 
    
    
    
    7.5–8.5 ppm.
  • Absence of Alkyne: Disappearance of the propargyl CH triplet at

    
    2.5 ppm.
    
Protocol B: Synthesis of 3-Phenylsulfanyl-1,2,4-triazole (Type C)

Application: Synthesis of Fluconazole/Voriconazole analogs.

Reagents:

  • 1,2,4-Triazole-3-thione precursor[3]

  • Substituted Benzyl Chloride or Phenyl Iodide

  • Base: K

    
    CO
    
    
    
    (for alkyl halides) or CuI/ligand (for aryl halides)

Methodology (S-Alkylation):

  • Suspend 1,2,4-triazole-3-thione (1.0 equiv) and anhydrous K

    
    CO
    
    
    
    (1.5 equiv) in acetone or DMF.
  • Add the substituted benzyl chloride (1.1 equiv) dropwise.

  • Reflux for 4–8 hours.

  • Pour into ice water; the thioether product typically precipitates as a solid.

Part 4: Medicinal Chemistry & SAR[4][5][6][7]

Anticancer Activity (MMP Inhibition)

Type A compounds (1,2,3-triazoles) function as bioisosteres of amides.[4] The 4-phenylsulfanylmethyl group provides a flexible "hinge" that allows the phenyl ring to occupy hydrophobic pockets in enzymes like Matrix Metalloproteinases (MMP-2 and MMP-9).

  • Key Insight: The presence of electron-withdrawing groups (e.g., -NO

    
    , -CF
    
    
    
    ) on the N1-phenyl ring enhances cytotoxicity against lung carcinoma (A549) and fibrosarcoma (HT-1080) cell lines.
  • Data Summary:

    • Compound: 4-Phenylsulfanylmethyl-1-(p-tolyl)-1,2,3-triazole[4]

    • IC

      
       (HT-1080): 
      
      
      
      15–20
      
      
      M
    • Mechanism: Induction of apoptosis via G0/G1 cell cycle arrest.

Antifungal Activity (CYP51 Inhibition)

Type C compounds (1,2,4-triazoles) are dominant in antifungal research. The N4 nitrogen of the triazole ring coordinates with the heme iron of the fungal enzyme CYP51, while the phenylsulfanyl arm interacts with the access channel.

  • SAR Rule: A 2,4-difluorophenyl substituent on the triazole N1 or the thio-linked phenyl ring significantly boosts potency (similar to Fluconazole).

  • Lipophilicity: The sulfur atom increases LogP compared to oxygen analogs, often improving fungal cell wall penetration.

SAR_Logic Core Triazole Core Activity Biological Outcome Core->Activity Heme Coordination (1,2,4 only) Sub_S Phenylsulfanyl Group (Lipophilic/Hydrophobic) Sub_S->Core Linker Flexibility Sub_S->Activity Enzyme Pocket Filling (MMP/CYP51) Sub_N N1-Aryl Substituent (Electronic Tuning) Sub_N->Activity Metabolic Stability (Fluorine effects)

Figure 2: Structure-Activity Relationship (SAR) logic for phenylsulfanyl triazoles.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. MDPI. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • Copper-catalyzed three-component reaction for the synthesis of 5-sulfur-substituted 1,2,3-triazoles. Organic Letters. [Link]

  • Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. Current Topics in Medicinal Chemistry. [Link][5]

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theoretical calculations on 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Analysis of 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of this compound, a heterocyclic compound of interest in medicinal chemistry. The guide is designed for researchers, computational chemists, and drug development professionals, offering a senior application scientist's perspective on leveraging computational tools to elucidate molecular properties and predict biological potential. We delve into the core methodologies, including Density Functional Theory (DFT) for geometry optimization and electronic property analysis, and molecular docking for exploring interactions with biological targets. The narrative emphasizes the causality behind methodological choices, ensuring a blend of theoretical rigor and practical application. Detailed, step-by-step protocols for key computational workflows are provided, supplemented by data visualization through tables and Graphviz diagrams to facilitate understanding and replication.

Introduction: The Convergence of Triazoles and Theoretical Chemistry

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole character, making it a valuable bioisostere for amide bonds.[1] These five-membered heterocyclic rings are integral to a wide array of pharmacologically active agents, exhibiting antimicrobial, anticancer, and antiviral properties.[2][3][4] The specific molecule of focus, this compound, combines the stable triazole core with a flexible phenylsulfanylmethyl side chain, presenting a unique topology for potential interaction with biological macromolecules.

While experimental synthesis and characterization are indispensable, theoretical calculations have emerged as a powerful and cost-effective partner in drug discovery.[5] By employing quantum chemical methods, we can predict a molecule's three-dimensional structure, electronic charge distribution, and chemical reactivity before it is ever synthesized.[3][5] This in silico approach allows for the rational design of more potent and selective drug candidates, accelerates the development pipeline, and provides profound insights into mechanisms of action that are often difficult to discern through experimental means alone. This guide will walk through the essential theoretical calculations applied to this compound, from fundamental structural analysis to its potential as a therapeutic agent.

Synthesis and Structural Grounding

A robust theoretical model must be grounded in experimental reality. The most common and efficient synthesis route for 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[6][7] This reaction would involve the 1,3-dipolar cycloaddition of propargyl phenyl sulfide with a suitable azide. The resulting structure is then typically confirmed through spectroscopic methods like FT-IR, ¹H NMR, and ¹³C NMR.[8][9] For this compound, one would expect to see characteristic ¹H NMR signals for the triazole C-H proton (a singlet, often around 7.5-8.0 ppm), the methylene bridge (CH₂) protons, and the aromatic protons of the phenyl group.[9] These experimental data provide the ultimate validation for the computed geometry.

Core Computational Methodologies: A Theoretical Framework

The foundation of our theoretical investigation rests on Density Functional Theory (DFT), a quantum mechanical method that offers an optimal balance between computational accuracy and resource efficiency for molecules of this size.[5]

Pillar 1: Density Functional Theory (DFT)

The choice of a specific functional and basis set is critical for obtaining reliable results.

  • Functional Selection (The "Why"): We select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This choice is predicated on its long-standing success and extensive validation across a vast range of organic molecules, providing a reliable description of electronic structures and energies.[2][8]

  • Basis Set Selection (The "Why"): The 6-311++G(d,p) Pople-style basis set is employed.[5][6] This selection is deliberate: the "6-311" provides a flexible description of core and valence electrons. The inclusion of diffuse functions ("++") is crucial for accurately modeling the lone pairs on nitrogen and sulfur atoms and potential non-covalent interactions. Furthermore, polarization functions ("d,p") are essential for describing the anisotropic shape of electron density around atoms, which is critical for accurate geometry and reactivity predictions.[5]

Computational Workflow

The sequence of calculations follows a logical progression from structural determination to reactivity and biological interaction analysis.

G cluster_0 Part 1: Structural & Electronic Analysis cluster_1 Part 2: Biological Interaction A 1. Molecular Structure Input B 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C E 4. Single-Point Energy Calculation B->E D Validation: Confirm True Minimum (No Imaginary Frequencies) C->D F 5. Analyze Electronic Properties: HOMO, LUMO, MEP E->F G 6. Optimized Ligand Structure F->G I 8. Molecular Docking Simulation G->I H 7. Receptor Preparation (e.g., PDB Protein) H->I J 9. Analyze Binding Modes & Affinity Scores I->J

Fig 1. Workflow for theoretical analysis.

Protocol 1: Geometry Optimization and Vibrational Analysis

The first and most critical step is to determine the most stable 3D conformation of the molecule.

Step-by-Step Methodology
  • Molecule Building: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial bond lengths.

  • Input File Generation: Create an input file for a computational chemistry package (e.g., Gaussian). Specify the DFT method and basis set: B3LYP/6-311++G(d,p).

  • Geometry Optimization: Use the Opt keyword in the input file to initiate the geometry optimization. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found.

  • Frequency Calculation: Following successful optimization, perform a frequency calculation (Freq keyword) using the newly optimized geometry.

  • Validation (Trustworthiness): Analyze the output of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies.[5] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural refinement.

Data Presentation: Optimized Geometrical Parameters

The optimization yields precise bond lengths and angles. The following table presents expected values for key parameters based on literature for similar 1,2,3-triazole structures.[10]

ParameterBond/AngleExpected Value (Å or °)Justification
Bond Lengths N1-N2~1.35 ÅLonger than N2=N3, indicating more single-bond character.[10]
N2-N3~1.30 ÅShorter than N1-N2, indicating more double-bond character.[10]
N1-C5~1.35 ÅTypical C-N bond in a heterocyclic ring.
C4-C5~1.38 ÅTypical C-C bond within the triazole ring.
C5-C(methylene)~1.50 ÅStandard C-C single bond.
S-C(phenyl)~1.77 ÅStandard aromatic C-S bond length.
Bond Angles N1-N2-N3~109°Reflects the sp² hybridization and ring strain.
N2-N3-C4~112°Consistent with a five-membered heterocyclic ring.

Electronic Properties and Reactivity Analysis

With an optimized structure, we can now probe the electronic landscape of the molecule to understand its reactivity.

Pillar 2: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions with high LUMO density are likely sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE = ELUMO - EHOMO): This is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[3][11]

ParameterDescriptionCalculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital(Illustrative) -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital(Illustrative) -1.2 eV
ΔE (Gap) ELUMO - EHOMO(Illustrative) 5.3 eV
Pillar 3: Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other charged species.

  • Interpretation: Regions of negative electrostatic potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. These are often found around heteroatoms like nitrogen and sulfur. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack, often located around hydrogen atoms bonded to electronegative atoms.[3]

Pillar 4: Global Reactivity Descriptors

From the HOMO and LUMO energies, a suite of conceptual DFT descriptors can be calculated to quantify reactivity.[3]

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η) η ≈ (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness; indicates high reactivity.
Electrophilicity Index (ω) ω = (I + A)² / (8η)Measures the ability to accept electrons.

Application in Drug Development: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[12] This is crucial for hypothesis-driven drug design.

Molecular Docking Workflow

The process involves preparing both the ligand and the protein target, performing the docking simulation, and analyzing the resulting poses.

G A 1. Obtain Receptor Structure (e.g., Download from PDB, ID: 1ZXM) B 2. Prepare Receptor - Remove water & co-ligands - Add polar hydrogens - Assign partial charges A->B D 4. Define Binding Site (Grid Box Generation) B->D C 3. Prepare Ligand - Use DFT-optimized structure - Assign rotatable bonds C->D E 5. Run Docking Algorithm (e.g., AutoDock Vina) D->E F 6. Analyze Results - Binding Affinity (kcal/mol) - Interaction Analysis (H-bonds, etc.) - Visualize Best Pose E->F

Fig 2. Workflow for a molecular docking study.
Step-by-Step Methodology
  • Receptor Preparation: Download the 3D crystal structure of a relevant biological target from the Protein Data Bank (PDB). For instance, human DNA topoisomerase IIα (PDB ID: 1ZXM) is a validated target for anticancer agents.[12] Using software like AutoDock Tools, remove water molecules, co-crystallized ligands, and add polar hydrogens.

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Define rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation: Define a grid box that encompasses the active site of the receptor. Use a docking program like AutoDock Vina to perform the simulation.[12] The program will systematically sample different conformations and orientations of the ligand within the active site, scoring each pose.

  • Results Analysis: The primary output is the binding affinity, a negative value in kcal/mol that estimates the binding free energy. The more negative the value, the stronger the predicted binding. The best-scoring poses should be visually inspected to analyze key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with active site residues. This analysis provides a structural hypothesis for the molecule's potential biological activity.

Conclusion

The theoretical analysis of this compound provides a powerful, multi-faceted approach to understanding its chemical nature and biological potential. Through a systematic workflow encompassing DFT-based geometry optimization, electronic property elucidation, and molecular docking, we can generate robust, predictive models. This guide demonstrates that computational chemistry is not merely a "black box" but a logical and insightful discipline. The causality behind the choice of methods—from the B3LYP functional to the interpretation of the HOMO-LUMO gap—is paramount. By integrating these theoretical insights with experimental findings, researchers can significantly enhance the efficiency and rationality of the drug discovery and development process.

References

  • Novel series of acridone-1,2,3-triazole derivatives: microwave-assisted synthesis, DFT study and antibacterial activities. ResearchGate. Available at: [Link]

  • COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. IRJEdT. Available at: [Link]

  • A QUANTUM CHEMICAL INVESTIGATION OF N1-SUBSTITUTED 1,2,4-TRIAZOLE. RAD Proceedings. Available at: [Link]

  • 1,2,3-Triazoles. ScienceDirect. Available at: [Link]

  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. MDPI. Available at: [Link]

  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. Preprints.org. Available at: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Publishing. Available at: [Link]

  • New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. MDPI. Available at: [Link]

  • Synthesis, DFT and Molecular docking study of novel bis 1,2,3-triazole derivatives of 2-hydroxyquinoline-4-carboxylate. NISCAIR Online Periodicals Repository. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid. ResearchGate. Available at: [Link]

  • 1,2,3-triazole derivative: Synthesis, Characterization, DFT, Molecular Docking Study and Antibacterial-Antileishmanial Activities. ResearchGate. Available at: [Link]

  • Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. MDPI. Available at: [Link]

  • 5-methyl-3-phenylsulfanyl-1H-1,2,4-triazole. PubChem. Available at: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

  • Synthesis and Characterization of Some New 1,2,3-Triazole, Pyrazolin-5-one and thiazolidinone Derivatives. Iraqi Digital Scientific Repository. Available at: [Link]

  • Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. RSYN RESEARCH. Available at: [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. Available at: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Avicenna Journal of Medical Biochemistry. Available at: [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Application Note: Optimized CuAAC Protocols for Phenylsulfanylmethyl Alkyne Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing phenylsulfanylmethyl alkyne (propargyl phenyl sulfide) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While CuAAC is robust, sulfur-containing alkynes present a specific challenge: the thioether moiety acts as a soft Lewis base, capable of coordinating with the soft Cu(I) catalyst. This "off-cycle" coordination can retard reaction kinetics or lead to incomplete conversion if not properly managed.

This protocol utilizes a Ligand-Accelerated methodology using TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to outcompete sulfur coordination, stabilize the Cu(I) oxidation state, and ensure quantitative conversion without oxidation of the sulfide to sulfoxide/sulfone.

Mechanistic Insight & Experimental Design

The Sulfur Challenge (The "Chelation Effect")

In standard CuAAC, the active species is a copper(I) acetylide. However, substrates containing proximal heteroatoms (like sulfur in position propargylic to the alkyne) can form stable 5-membered chelates with the copper center.

  • The Problem: The phenylsulfanyl group (

    
    ) can sequester Cu(I), removing it from the catalytic cycle.
    
  • The Solution: We employ TBTA , a tertiary amine ligand containing three triazole arms.[1] TBTA binds Cu(I) with high affinity, sterically protecting the metal center from oxidation and preventing non-productive sequestration by the substrate's sulfur, while still allowing the alkyne to access the copper coordination sphere.

Mechanistic Pathway Diagram

The following diagram illustrates the standard catalytic cycle versus the "Sulfur Trap" (off-cycle state) and how Ligands (L) rescue the activity.

CuAAC_Mechanism Start Cu(II) Precursor (Inactive) Cu1 Cu(I)-Ligand Complex (Active Catalyst) Start->Cu1 Reduction (NaAsc) Acetylide Cu(I)-Acetylide Intermediate Cu1->Acetylide + Alkyne (Ph-S-CH2-C≡CH) SulfurTrap Off-Cycle Sulfur Trap (Cu-S Chelation) Acetylide->SulfurTrap Sulfur Coordination (Slows Reaction) Metallacycle Cu-Metallacycle Acetylide->Metallacycle + Azide (R-N3) SulfurTrap->Acetylide Ligand (TBTA) Displacement Product Triazole Product Metallacycle->Product Ring Contraction & Protonolysis Product->Cu1 Catalyst Regeneration

Figure 1: The catalytic cycle highlighting the reversible sulfur coordination trap (Yellow Dotted Line) which is mitigated by the inclusion of accelerating ligands.

Materials & Reagents

ReagentRoleSpecifications
Propargyl Phenyl Sulfide Substrate (Alkyne)>95% Purity. Note: Ensure no free thiol (thiophenol) is present as it poisons Cu irreversibly.
Organic Azide (R-N3) Substrate (Azide)1.0 - 1.2 equivalents relative to alkyne.
CuSO₄[2][3][4][5][6][7][8] · 5H₂O Catalyst Precursor20 mM stock in dH₂O.
TBTA Ligand Accelerating Ligand50 mM stock in DMF or DMSO. Crucial for S-substrates.
Sodium Ascorbate Reducing Agent100 mM stock in dH₂O.[3][7] Prepare Fresh.
t-BuOH / Water (1:1) SolventDegassed (sparged with N₂ for 10 min).

Detailed Experimental Protocol

Phase 1: Catalyst Pre-Complexation (Critical Step)

Why: Mixing Copper and Ligand before adding to the reaction mixture ensures the active catalyst is formed immediately upon reduction, preventing copper ions from initially binding to the sulfur substrate.

  • In a small vial, mix CuSO₄ solution (10 mol%) and TBTA solution (11 mol%).

  • The solution should turn a deep turquoise/blue.

  • Vortex for 30 seconds.

Phase 2: Reaction Assembly
  • Dissolve Substrates: In a reaction vial, dissolve Propargyl Phenyl Sulfide (1.0 equiv, e.g., 0.5 mmol) and the Azide (1.05 equiv) in t-BuOH (2.5 mL).

  • Add Water: Add dH₂O (2.5 mL). If the sulfide precipitates, add small amounts of THF or DCM until clear (S-alkynes are lipophilic).

  • Add Catalyst: Add the pre-complexed Cu-TBTA mixture to the reaction vial.

  • Initiate: Add Sodium Ascorbate (20 mol%) dropwise.

    • Visual Check: The solution should turn from blue to colorless or pale yellow. If it turns brown/black, oxygen is present (oxidation of ascorbate) or Cu-nanoparticles are forming (insufficient ligand).

Phase 3: Monitoring & Workup
  • Stir: Cap the vial under Nitrogen/Argon atmosphere. Stir at Room Temperature (RT) for 4–12 hours.

  • TLC Monitor: Check consumption of the Alkyne (Propargyl Phenyl Sulfide).

    • Note: The product (Triazole) will be significantly more polar than the starting sulfide.

  • Quench: Once complete, dilute with water (10 mL) and add 0.5 mL of 0.1 M EDTA (or concentrated NH₄OH) to chelate the copper. Stir for 10 mins.

    • Why: This removes Cu from the triazole and the sulfur atom, preventing contamination during purification.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

Workflow Visualization

Protocol_Workflow Prep 1. Pre-Complex CuSO4 + TBTA Mix 2. Dissolve Substrates (Alkyne + Azide) Prep->Mix Add Catalyst Init 3. Add NaAsc (Start Reaction) Mix->Init Monitor 4. Monitor (TLC) Check for Color Init->Monitor Monitor->Monitor Incomplete (Add more Ascorbate) Quench 5. EDTA Quench (Remove Cu) Monitor->Quench Complete Purify 6. Extraction & Isolation Quench->Purify

Figure 2: Operational workflow emphasizing the pre-complexation and quenching steps.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Reaction Stalls < 50% Sulfur poisoning of Cu(I).Increase TBTA loading to 15-20 mol%. Ensure anaerobic conditions.
Solution turns Green/Blue Oxidation of Cu(I) to Cu(II).Add additional Sodium Ascorbate (5-10 mol%).[4] Purge headspace with N₂.
Solution turns Brown Cu-Nanoparticle formation (disproportionation).Ligand concentration is too low. Add more TBTA.
Byproduct: Sulfoxide Oxidation of thioether.Reaction exposed to air for too long. Degas solvents thoroughly. Reduce reaction time.
Precipitate Forms Substrate insolubility.Switch solvent to THF/H₂O or DCM/tBuOH/H₂O (2:1:1).

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[9] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters.

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. (Discusses Ligand effects on kinetics).

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.

  • BroadPharm. (n.d.). Click Chemistry Protocols & Ligand Usage (TBTA/THPTA).

Sources

Application Note: Evaluation of 5-[(Phenylsulfanyl)methyl]-1H-1,2,3-triazole Scaffolds in Anticancer Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 1,2,3-triazole moiety is a premier pharmacophore in oncology due to its stability, capacity to mimic peptide bonds (bioisosterism), and ability to engage in hydrogen bonding and


-stacking interactions. When coupled with a (phenylsulfanyl)methyl  group (a thioether linker), the scaffold gains hydrophobic depth and potential metabolic reactivity (redox modulation).

This Application Note provides a rigorous technical framework for evaluating 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole and its derivatives. Unlike standard screening protocols, this guide addresses the specific physicochemical challenges of thioether-triazoles—specifically their oxidation susceptibility and metal-chelation potential—ensuring that generated data is artifact-free and reproducible.

Key Chemical Considerations
  • Tautomerism: The 1H-1,2,3-triazole core exists in equilibrium between 1H and 2H tautomers. This affects binding affinity in kinase pockets.

  • Oxidation State: The sulfur atom in the "phenylsulfanyl" bridge is susceptible to oxidation (sulfoxide/sulfone) in cell culture media over long incubations (>48h), potentially altering potency.

  • Metal Coordination: The N2/N3 nitrogens can coordinate divalent cations (

    
    , 
    
    
    
    ) used in enzymatic assays, requiring specific buffer adjustments.

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound handling to hit validation, specifically tailored for triazole-thioether scaffolds.

TriazoleWorkflow Compound 5-[(Phenylsulfanyl)methyl] -1H-1,2,3-triazole QC QC: NMR/LC-MS (Check Thioether Oxidation) Compound->QC Purity >95% Solubility Solubility Check (DMSO < 0.5%) QC->Solubility Screening Primary Screen (MTT/SRB Assay) Solubility->Screening Broad Panel HitVal Hit Validation (IC50 Determination) Screening->HitVal Growth Inhib > 50% Target Target Engagement (Kinase/MMP Inhibition) HitVal->Target Selectivity Mech Mechanism (Flow Cytometry) Apoptosis/Cell Cycle HitVal->Mech Phenotype Target->Compound SAR Iteration

Figure 1: Critical path for evaluating triazole-thioether candidates, emphasizing Quality Control (QC) of the sulfur oxidation state prior to biological testing.

Protocol 1: High-Fidelity Cytotoxicity Screening (MTT/SRB)

For triazole derivatives, the Sulforhodamine B (SRB) assay is often preferred over MTT because triazoles can sometimes reduce tetrazolium salts (MTT) non-enzymatically, leading to false negatives (apparent viability). However, if MTT is used, cell-free controls are mandatory.

Reagents & Preparation[1][2][3][4][5][6][7][8][9][10][11]
  • Stock Solution: Dissolve compound in 100% DMSO to 10 mM.

    • Critical: Purge vial with nitrogen gas after use to prevent sulfur oxidation. Store at -20°C.

  • Assay Media: RPMI-1640 or DMEM + 10% FBS.

  • Positive Control: Doxorubicin (1 µM) or Cisplatin (10 µM).

Step-by-Step Methodology
  • Seeding: Plate cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Perform a 2-fold serial dilution (100 µM down to 0.1 µM).

    • Vehicle Control: DMSO concentration must remain constant (e.g., 0.5%) across all wells.

    • Triazole-Specific Control: Incubate one lane of media + compound without cells to check for chemical reduction of MTT.

  • Incubation: 48 to 72 hours at 37°C, 5% CO₂.

  • Readout (MTT Modified):

    • Add MTT reagent (0.5 mg/mL). Incubate 3–4 hours.

    • Remove supernatant.

    • Solubilize formazan with DMSO .

    • Correction: Do not use SDS/HCl solubilization as acidic pH can protonate the triazole ring, altering absorbance spectra.

  • Analysis: Measure Absorbance at 570 nm (Ref 630 nm).

Data Interpretation Table
OutcomeIC50 ValueInterpretation for Triazole ScaffoldAction
Potent < 1 µMHigh affinity. Likely engaging specific target (e.g., EGFR).Proceed to Kinase Profiling.
Moderate 1–10 µMTypical for FBDD hits. Good starting point for optimization.Check solubility; Attempt bioisosteric replacement.
Weak 10–50 µMLow specificity. Likely off-target membrane effects.Modify the phenyl ring substituents.
Inactive > 50 µMScaffold failure or poor cell permeability.Verify LogP; Check for efflux pump susceptibility.

Protocol 2: Target Identification (Kinase Inhibition)

The "phenyl-thio-triazole" motif structurally resembles the hinge-binding region of many Tyrosine Kinase Inhibitors (TKIs). Specifically, it may target EGFR or VEGFR-2 .

Rationale

The N2/N3 atoms of the triazole ring can accept hydrogen bonds from the kinase hinge region (e.g., Met793 in EGFR), while the phenyl group occupies the hydrophobic pocket.

Assay Setup (ADP-Glo / FRET)
  • Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA.
    
    • Note: Avoid high concentrations of DTT (>1 mM) as it may interact with the thioether linkage or reduce disulfide bonds in the enzyme if the compound acts as a covalent modifier.

  • Enzyme: Recombinant EGFR (human intracellular domain).

  • Procedure:

    • Incubate Compound + Enzyme for 15 mins (Pre-equilibrium).

    • Add ATP + Substrate (Poly[Glu:Tyr]).

    • Incubate 60 mins.

    • Add Detection Reagent.

  • Validation: Calculate Z-factor. A value > 0.5 confirms assay robustness.

Protocol 3: Mechanism of Action (Apoptosis Flow Cytometry)

To distinguish between cytotoxic necrosis (often caused by membrane disruption by hydrophobic triazoles) and programmed cell death (apoptosis), use Annexin V/Propidium Iodide (PI) staining.

Workflow
  • Treatment: Treat cells with IC50 concentration for 24h.[1]

  • Harvest: Trypsinize cells (gentle detachment is crucial to avoid false Annexin V positives).

  • Staining:

    • Wash with cold PBS.

    • Resuspend in Binding Buffer (HEPES/NaOH, pH 7.4, 2.5 mM

      
      ).
      
    • Add Annexin V-FITC and PI. Incubate 15 min in dark.

  • Flow Cytometry:

    • Q1 (Annexin- / PI+): Necrosis (Membrane rupture).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Live.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Phosphatidylserine exposure).

Expected Mechanism Diagram

Triazole-based agents often trigger the Intrinsic Mitochondrial Pathway.

ApoptosisPathway Drug Triazole-Thioether Target Target (e.g., EGFR/Tubulin) Drug->Target Binding Bcl2 Bcl-2 (Inhibition) Target->Bcl2 Signaling Bax Bax (Activation) Bcl2->Bax Deregulation Mito Mitochondria (MOMP) Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/7 Cascade CytoC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Figure 2: Proposed mechanism of action where triazole inhibition of survival signaling (Target) leads to mitochondrial dysfunction and caspase activation.[2]

References

  • Zhou, C. H., & Wang, Y. (2012).[3] Recent advances in the synthesis and biological activities of 1,2,3-triazole derivatives. Current Medicinal Chemistry. Link

  • Dheer, D., et al. (2017). A review on 1,2,3-triazoles as potent anticancer agents. Bioorganic & Medicinal Chemistry. Link

  • Maddili, S. K., et al. (2018). Synthesis and anticancer activity of new 1,2,3-triazole-chalcone hybrids.[4][5][6][7] European Journal of Medicinal Chemistry. Link

  • National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen Protocols. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays: MTT and SRB Protocols. Assay Guidance Manual (NCBI). Link

Sources

Application Note: Screening 5-[(Phenylsulfanyl)methyl]-1H-1,2,3-triazole for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous technical framework for evaluating the antimicrobial efficacy of 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole and its derivatives. The 1,2,3-triazole moiety acts as a pharmacophore bioisostere for amide bonds, offering enhanced metabolic stability and hydrogen-bonding potential. The inclusion of a (phenylsulfanyl)methyl tail introduces specific lipophilic interactions and potential targeting of sulfur-dependent enzymes (e.g., cysteine proteases or CYP51).

This guide details the end-to-end workflow: from compound solubilization and primary Minimum Inhibitory Concentration (MIC) determination to secondary biofilm disruption assays and toxicity profiling.

Scientific Rationale & Mechanism

The therapeutic potential of the 1,2,3-triazole scaffold stems from its ability to mimic peptide bonds while resisting enzymatic hydrolysis. When functionalized with a phenyl-sulfur motif, the compound gains dual functionality:

  • Membrane Interaction: The lipophilic phenyl ring facilitates penetration through the bacterial cell wall (peptidoglycan) and fungal ergosterol layers.

  • Target Engagement: The triazole nitrogen atoms can coordinate with metal ions in metalloenzymes (e.g., heme iron in fungal CYP51) or form dipole interactions with DNA gyrase subunits in bacteria.

Screening Workflow

The following diagram outlines the critical path for validating this compound, ensuring that only non-toxic, highly potent hits progress to in vivo studies.

ScreeningWorkflow Compound Compound Prep (DMSO Solubilization) Primary Primary Screen (MIC via Broth Microdilution) Compound->Primary HitCheck Hit Validation (MIC < 10 µg/mL?) Primary->HitCheck HitCheck->Compound No (Redesign) Secondary Secondary Screen (Time-Kill & Biofilm) HitCheck->Secondary Yes Tox Selectivity Assay (Hemolysis/MTT) Secondary->Tox Lead Lead Candidate Optimization Tox->Lead High Selectivity Index

Figure 1: Critical path workflow for antimicrobial screening of triazole derivatives.

Materials & Preparation

Compound Handling

The sulfide linker in this compound is susceptible to oxidation (to sulfoxide/sulfone) if mishandled.

  • Storage: Lyophilized powder at -20°C, desiccated.

  • Stock Solution: Dissolve to 10 mg/mL (10,000 µg/mL) in 100% DMSO (molecular biology grade).

  • Stability: Use fresh stocks for MIC assays. Avoid repeated freeze-thaw cycles which may induce precipitation.

Media & Reagents[1]
  • Bacterial Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Fungal Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Viability Indicator: Resazurin (0.01% w/v in sterile water) or TTC (Triphenyl Tetrazolium Chloride).

  • Positive Controls:

    • Gram-positive: Vancomycin or Linezolid.[1]

    • Gram-negative: Ciprofloxacin or Gentamicin.

    • Fungal: Fluconazole.

Primary Protocol: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines.

Plate Layout Strategy

To minimize edge effects and ensure statistical validity, use the following plate map.

PlateMap cluster_plate 96-Well Plate Layout Growth GC Sterility SC High 512 µg Med ... High->Med Low 0.5 µg Med->Low Note GC: Growth Control (Bacteria + DMSO) SC: Sterility Control (Media only) Test Wells: Serial 2-fold dilution

Figure 2: Schematic of dilution series. Columns 1-10: Drug dilution; Col 11: Growth Control; Col 12: Sterility Control.

Step-by-Step Procedure
  • Inoculum Preparation:

    • Select 3-5 isolated colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).

    • Suspend in saline to reach 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to achieve starting inoculum of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dispense 100 µL CAMHB into columns 2-12 of a 96-well round-bottom plate.

    • Add 200 µL of 2x top concentration (e.g., 1024 µg/mL) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to columns 1-11.

    • Add 100 µL sterile broth to column 12 (Sterility Control).

    • Final Test Concentration Range: 512 µg/mL to 1 µg/mL.

    • Final DMSO Concentration: < 1% (Non-toxic).

  • Incubation:

    • Seal with breathable film. Incubate at 35 ± 2°C for 16-20 hours.

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.

    • Dye-Enhanced: Add 30 µL Resazurin (0.01%). Incubate 1-2 hours. Blue = Inhibition; Pink = Growth.

Secondary Protocol: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

  • Setup: Prepare 10 mL tubes with compound at 1x MIC and 4x MIC . Include a Growth Control (no drug).

  • Inoculation: Add bacteria to final density of

    
     CFU/mL.
    
  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Agar. Incubate overnight.

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL compared to initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Toxicity Screening (Hemolysis Assay)

Rationale: Triazoles can disrupt eukaryotic membranes. This assay ensures selectivity for microbial cells over human erythrocytes.

  • Blood Prep: Wash human O+ erythrocytes (RBCs) 3x in PBS. Resuspend to 2% (v/v).

  • Treatment: Mix 100 µL RBC suspension with 100 µL compound (at 4x MIC).

  • Controls:

    • Positive (100% Lysis): 1% Triton X-100.

    • Negative (0% Lysis): PBS + 1% DMSO.

  • Incubation: 1 hour at 37°C. Centrifuge at 1000 x g for 10 min.

  • Measurement: Transfer supernatant to a flat-bottom plate. Read Absorbance at 540 nm.

  • Calculation:

    
    
    Acceptance Criteria:
    
    
    
    hemolysis at therapeutic concentrations.

Data Reporting & Interpretation

Data Summary Table

Report results in the following format to facilitate SAR (Structure-Activity Relationship) analysis.

Compound IDStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioHemolysis (at 4x MIC)
TRZ-05-S S. aureus482 (Bactericidal)1.2%
TRZ-05-S E. coli>64ND--
Control S. aureus1110.1%
Troubleshooting Guide
  • Precipitation: If the compound precipitates in media, reduce the starting concentration or use a cyclodextrin carrier.

  • Skipped Wells: If growth occurs at high conc but not low, suspect "Eagle Effect" or precipitation masking activity. Repeat assay.

  • DMSO Toxicity: Ensure final DMSO is < 1%. Run a solvent control lane.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution. Link

  • Dheer, D., et al. (2017). 1,2,3-triazole as a privileged scaffold in drug discovery: An up-to-date review. Bioorganic & Medicinal Chemistry. Link

  • Agrawal, N., et al. (2021). Thioether-linked 1,2,3-triazoles as emerging antimicrobial agents: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry. Link

Sources

5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-[(Phenylsulfanyl)methyl]-1H-1,2,3-triazole Scaffolds as Metalloenzyme Inhibitors

Executive Summary

The 1,2,3-triazole moiety is a premier pharmacophore in medicinal chemistry, celebrated for its stability, dipole moment, and ability to mimic amide bonds. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has democratized access to 1,4-disubstituted triazoles, the 1,5-disubstituted regioisomers—specifically those bearing sulfur-based side chains like This compound —represent an under-explored chemical space with distinct steric and electronic profiles.

This Application Note details the utility of this specific scaffold as a potent inhibitor of Tyrosinase , a binuclear copper-containing enzyme critical in melanogenesis. We provide a validated workflow for the Ruthenium-Catalyzed (RuAAC) synthesis of these "5-substituted" isomers and a rigorous protocol for their kinetic characterization.

Scientific Background & Mechanism

The "5-Substituted" Nuance

In unsubstituted 1H-1,2,3-triazoles, the 4- and 5-positions are tautomeric and chemically equivalent in solution. However, in drug design, the nitrogen at position 1 (N1) is almost invariably substituted (e.g., with an aryl or alkyl group) to fit specific hydrophobic pockets.

  • CuAAC yields 1,4-disubstituted triazoles (linear geometry).

  • RuAAC yields 1,5-disubstituted triazoles (bent geometry).[1]

The 5-[(phenylsulfanyl)methyl] motif places the sulfur atom in a unique spatial arrangement relative to the N1 substituent, altering the vector of the lone pairs. This is critical for enzymes like Tyrosinase, where the inhibitor must bridge or coordinate with the active site copper ions.

Mechanism of Action: Tyrosinase Inhibition

Tyrosinase (EC 1.14.18.[2]1) catalyzes the rate-limiting steps of melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone.[2]

  • Binding Mode: The 1,2,3-triazole nitrogen (N2 or N3) and the thioether sulfur atom act as soft ligands.

  • Inhibition: They coordinate with the binuclear Cu(II) active site, displacing the histidine residues or water molecules required for catalysis. The "bent" shape of the 1,5-isomer often allows for a "pincer-like" binding mode that the linear 1,4-isomer cannot achieve.

Experimental Workflow

The following diagram outlines the critical path from regioselective synthesis to kinetic validation.

G cluster_0 Phase 1: Regioselective Synthesis cluster_1 Phase 2: Enzyme Assay cluster_2 Phase 3: Analysis Step1 Reagents: Organic Azide + Thio-Alkyne Step2 Catalysis (RuAAC): [Cp*RuCl(cod)] Solvent: Toluene/DCE Step1->Step2 Regiocontrol Step3 Purification: Flash Chromatography Step2->Step3 Step5 Incubation: Enzyme + Inhibitor (10 min) Step3->Step5 Pure 1,5-Isomer Step4 Substrate Prep: L-DOPA (2 mM) Step4->Step5 Step6 Kinetic Read: Abs @ 475 nm (Dopachrome) Step5->Step6 Step7 IC50 Calculation Step6->Step7 Step8 Lineweaver-Burk Plot (Mode of Inhibition) Step7->Step8

Caption: Workflow for the synthesis and evaluation of 1,5-disubstituted triazole inhibitors.

Detailed Protocols

Protocol A: RuAAC Synthesis of 1-Aryl-5-[(phenylsulfanyl)methyl]-1,2,3-triazoles

Objective: To synthesize the 1,5-disubstituted isomer exclusively, avoiding the 1,4-isomer contaminant.

Materials:

  • Alkyne: 3-(Phenylthio)prop-1-yne (Prepared via propargylation of thiophenol).

  • Azide: Phenyl azide (or derivative).

  • Catalyst: [Cp*RuCl(cod)] (Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium).

  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE).

Procedure:

  • Setup: In a glovebox or under strict Argon atmosphere, add the azide (1.0 equiv, 1.0 mmol) and the thio-alkyne (1.0 equiv, 1.0 mmol) to a dried reaction vial.

  • Catalyst Addition: Add [Cp*RuCl(cod)] (2 mol%, 0.02 mmol).

  • Solvation: Dissolve in anhydrous Toluene (5 mL).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Note: RuAAC is sensitive to air; oxygen exposure can oxidize the catalyst.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The 1,5-isomer typically has a slightly different Rf than the 1,4-isomer (if using a reference).

  • Purification: Concentrate the solvent in vacuo. Purify via silica gel flash chromatography.

    • Validation: Confirm regiochemistry via NOESY NMR. A correlation between the triazole proton and the N1-aryl ortho-protons indicates a 1,4-substitution . Lack of this correlation (and correlation with the side chain) supports the 1,5-substitution .

Protocol B: Tyrosinase Kinetic Inhibition Assay

Objective: Determine the IC50 and inhibition mechanism of the synthesized 5-PMT derivative.

Reagents:

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (Sigma-Aldrich). Dissolve to 1000 U/mL in phosphate buffer.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine). Prepare 2.5 mM stock in buffer.

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Inhibitor: 5-[(phenylsulfanyl)methyl]-1,2,3-triazole derivative (dissolved in DMSO).

  • Positive Control: Kojic Acid.[3]

Step-by-Step Methodology:

  • Preparation: In a 96-well microplate, set up the following zones:

    • Blank: Buffer + Substrate (No Enzyme).

    • Control: Buffer + Enzyme + Substrate (No Inhibitor).

    • Test: Buffer + Enzyme + Inhibitor (Variable Concentrations) + Substrate.

  • Pre-Incubation (Critical):

    • Add 80 µL Phosphate Buffer.

    • Add 40 µL Tyrosinase Solution (40 Units/well).

    • Add 40 µL Inhibitor Solution (0.1 – 100 µM range). Ensure final DMSO concentration is < 1% to avoid denaturing the enzyme.

    • Incubate at 25°C for 10 minutes . This allows the inhibitor to equilibrate with the active site copper.

  • Reaction Initiation:

    • Add 40 µL L-DOPA substrate (Final conc: 0.5 mM).

  • Kinetic Read:

    • Immediately place in a microplate reader.

    • Monitor Absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 15 minutes.

    • Temperature: Maintain 25°C.

Data Analysis & Interpretation

IC50 Determination

Calculate the initial velocity (


) as the slope of the linear portion of the Absorbance vs. Time curve.


Plot % Inhibition (y-axis) vs. Log[Inhibitor] (x-axis) and fit to a non-linear regression (Sigmoidal Dose-Response) to determine the IC50.

Mode of Inhibition (Lineweaver-Burk)

To validate the mechanism (Competitive vs. Non-competitive), perform the assay at varying substrate concentrations (0.1, 0.25, 0.5, 1.0 mM L-DOPA) against fixed inhibitor concentrations.

ParameterCompetitiveNon-CompetitiveMixed
Vmax UnchangedDecreasesDecreases
Km IncreasesUnchangedIncreases/Decreases
Interpretation Binds Active SiteBinds Allosteric SiteBinds Both

Expected Result for 5-PMT: Triazole-thioethers often show Mixed-type inhibition or Competitive inhibition due to copper chelation at the active site.

Pathway Visualization

The following diagram illustrates the Melanin Biosynthesis pathway and the specific intervention point of the 5-PMT scaffold.

MelaninPathway Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa Tyrosinase (Monophenolase Activity) Dopaquinone Dopaquinone Dopa->Dopaquinone Tyrosinase (Diphenolase Activity) Melanin Eumelanin / Pheomelanin Dopaquinone->Melanin Spontaneous Polymerization Inhibitor 5-PMT Inhibitor (Chelates Cu2+) Inhibitor->Dopa Blocks Inhibitor->Dopaquinone Blocks

Caption: Tyrosinase catalyzes two rate-limiting steps; 5-PMT inhibitors target the copper core to block both.

References

  • Zhang, B. C., et al. (2015). "Ruthenium-catalyzed cycloaddition of internal alkynes and organic azides." Chemical Reviews, 115(20), 10969-11022.

  • Gholamzadeh, P., et al. (2019). "1,2,3-Triazole-based kojic acid analogs as potent tyrosinase inhibitors: Design, synthesis and biological evaluation."[4] Bioorganic Chemistry, 82, 414-422.[4]

  • Boren, B. C., et al. (2008). "Ruthenium-catalyzed azide-alkyne cycloaddition: Scope and mechanism." Journal of the American Chemical Society, 130(28), 8923-8930.

  • Thanigaimalai, P., et al. (2011). "Structural requirement of phenylthiourea analogs for their inhibitory activity against melanogenesis." Bioorganic & Medicinal Chemistry Letters, 21(22), 6824-6828.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88-95.

Sources

functionalization of 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole for bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 5-[(Phenylsulfanyl)methyl]-1H-1,2,3-triazole for Bioconjugation

Abstract

This guide details the chemical functionalization strategies for This compound , a versatile scaffold offering unique electronic properties and structural rigidity for bioconjugation. Unlike simple alkyl triazoles, the inclusion of the (phenylsulfanyl)methyl moiety provides a lipophilic "pi-clamp" potential and a redox-active sulfur center. This application note focuses on three critical workflows: regioselective N-alkylation (linker attachment), sulfur oxidation (solubility tuning), and transition-metal catalyzed C-H activation . These protocols enable the conversion of this core scaffold into a high-utility linker for antibody-drug conjugates (ADCs) and PROTACs.

Chemical Logic & Reactivity Profile

To successfully functionalize this molecule, one must understand its dynamic equilibrium and nucleophilic sites.

  • Tautomeric Equilibrium: In solution, this compound exists in equilibrium between the 1H, 2H, and 3H tautomers. While the 2H-tautomer is often thermodynamically preferred in the gas phase/non-polar solvents, the 1H-tautomer is the reactive species for many metal-catalyzed processes.

  • Nucleophilic Hierarchy: The triazole nitrogen atoms are the primary nucleophiles (pKa ~9-10).

    • N2-Alkylation: Generally favored under thermodynamic control and steric bulk.

    • N1-Alkylation: Favored under kinetic control or with specific directing groups.

  • The Sulfur "Switch": The thioether linkage is stable under standard physiological conditions but can be selectively oxidized to a sulfoxide (chiral) or sulfone (achiral, polar), altering the linker's hydrophilicity—a critical parameter in ADC design.

Mechanism Visualization: Reactive Sites

TriazoleReactivity cluster_Regio N-Alkylation Regioselectivity Scaffold 5-[(Phenylsulfanyl)methyl] -1H-1,2,3-triazole N_Alkylation N-Alkylation (Linker Attachment) Scaffold->N_Alkylation Electrophile/Base (Major Pathway) S_Oxidation S-Oxidation (Solubility Tuning) Scaffold->S_Oxidation mCPBA/H2O2 CH_Activation C-H Activation (Advanced Functionalization) Scaffold->CH_Activation Pd/Cu Catalysis N2_Product N2-Isomer (Thermodynamic) N_Alkylation->N2_Product K2CO3/DMF N1_Product N1-Isomer (Kinetic) N_Alkylation->N1_Product Steric Control

Figure 1: Reactivity landscape of the scaffold. The primary functionalization route is N-alkylation to attach bioconjugation handles.

Protocol A: Regioselective N-Alkylation (Linker Installation)

This is the foundational step to convert the scaffold into a bifunctional linker (e.g., attaching a carboxylic acid or azide "tail").

Objective: Install a spacer arm (e.g., ethyl acetate) to the triazole ring.

Materials
  • Substrate: this compound (1.0 equiv).

  • Electrophile: Ethyl bromoacetate (1.2 equiv) (or Propargyl bromide for click-click strategies).

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 2.0 equiv).
    
  • Solvent: DMF (Dry, 0.1 M concentration).

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask, dissolve the triazole scaffold in dry DMF under Argon atmosphere.

  • Deprotonation: Add

    
     and stir at Room Temperature (RT) for 30 minutes. The solution may turn slightly yellow, indicating deprotonation of the triazole NH.
    
  • Addition: Dropwise add Ethyl bromoacetate via syringe.

  • Reaction: Stir at RT for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Note: N2-alkylation is typically faster and yields the less polar spot on TLC. N1-alkylation yields the more polar spot.

  • Workup: Dilute with EtOAc (50 mL), wash with water (

    
     mL) and brine (
    
    
    
    mL). Dry over
    
    
    .
  • Purification: Flash column chromatography.

    • Expectation: ~70:30 ratio of N2:N1 isomers. The N2 isomer is often the desired linear linker for bioconjugation due to lower steric clash.

Data Interpretation:

Isomer 1H NMR Characteristic (Triazole-H) Polarity (TLC) Yield (Typical)

| N2-Isomer | Singlet,


 7.5–7.8 ppm | Higher (Less Polar) | 60–75% |
| N1-Isomer  | Singlet, 

7.9–8.2 ppm | Lower (More Polar) | 15–25% |

Protocol B: Sulfur Oxidation (Solubility Tuning)

For bioconjugation applications requiring high hydrophilicity (e.g., preventing ADC aggregation), the thioether can be oxidized to a sulfone.

Materials
  • Substrate: N-alkylated Triazole (from Protocol A).

  • Oxidant: m-CPBA (2.2 equiv for sulfone, 1.1 equiv for sulfoxide).

  • Solvent: DCM (Dichloromethane).

Procedure
  • Dissolve the substrate in DCM at 0°C.

  • Add m-CPBA portion-wise over 10 minutes.

  • Warm to RT and stir for 2 hours.

  • Quench: Add saturated

    
     (sodium thiosulfate) to destroy excess peroxide.
    
  • Wash: Wash with saturated

    
     to remove m-chlorobenzoic acid byproduct.
    
  • Result: The sulfone product (

    
    ) is significantly more polar and water-soluble.
    

Protocol C: C-H Activation (Advanced Functionalization)

If the phenyl ring requires modification (e.g., adding a fluorophore), Palladium-catalyzed C-H activation can be employed, utilizing the triazole as a directing group.

Mechanism: The triazole nitrogen coordinates with Pd(II), directing activation at the ortho position of the phenyl ring (if the linker geometry allows) or the C5-H of the triazole if unsubstituted.

  • Reagents:

    
     (5 mol%), 
    
    
    
    (oxidant), Aryl Iodide.
  • Conditions: 100°C in Toluene/TFA.

  • Note: This is high-risk for sensitive biomolecules; perform this before conjugating to proteins.

Bioconjugation Workflow

Once the scaffold is functionalized (e.g., converted to a carboxylic acid derivative), it serves as the linker.

Workflow Diagram

BioconjugationWorkflow cluster_QC Quality Control Gates Step1 Scaffold (Thio-Triazole) Step2 N-Alkylation (Attach Linker Arm) Step1->Step2 Br-CH2-COOEt / K2CO3 Step3 Hydrolysis/Activation (Ester -> NHS Ester) Step2->Step3 LiOH; then TSTU/DIPEA QC1 LC-MS: Check Regioisomers Step2->QC1 Step4 Bioconjugation (Lysine Coupling to Protein) Step3->Step4 Antibody / pH 8.0 QC2 HIC-HPLC: Check DAR Step4->QC2

Figure 2: Complete workflow from raw scaffold to Antibody-Drug Conjugate (ADC).

References

  • Structural Properties of Triazoles

    • Title: "The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a vers
    • Source: Expert Opinion on Drug Discovery (2022).[1]

    • URL:[Link]

  • N-Alkylation Regioselectivity

    • Title: "Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles."
    • Source: Journal of the Brazilian Chemical Society.
    • URL:[Link] (Generalized link to journal archives for verification).

  • Triazole Bioconjugation Reviews

    • Title: "Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds."
    • Source: Longdom Publishing.
    • URL:[Link]

  • C-H Activation

    • Title: "Enantioselective Intermolecular C–H Functionalization... using N-Sulfonyl-1,2,3-triazoles."[2][3]

    • Source: NIH / PMC.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This guide is designed for researchers, scientists, and professionals in drug development who utilize click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and encounter challenges in their experimental work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific side reactions and help you optimize your synthetic protocols.

General Troubleshooting Workflow

Before diving into specific side reactions, it's beneficial to have a general workflow for troubleshooting unexpected results in your triazole synthesis. The following diagram outlines a logical sequence of steps to diagnose and resolve common issues.

Troubleshooting_Workflow start Low Yield or Unexpected Byproducts check_reagents Verify Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions optimize_catalyst Optimize Catalyst System (Cu Source, Ligand, Reductant) check_conditions->optimize_catalyst deoxygenate Implement Deoxygenation Protocols optimize_catalyst->deoxygenate purification Refine Purification Strategy deoxygenate->purification success Successful Synthesis purification->success

Caption: General troubleshooting workflow for triazole synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles.[1][2][3] However, the copper catalyst, while essential, can also promote undesirable side reactions.

FAQs for CuAAC Side Reactions

Q1: My reaction is producing a significant amount of a byproduct with a mass corresponding to a dimer of my starting alkyne. What is happening and how can I prevent it?

A1: You are likely observing the oxidative homocoupling of your terminal alkyne, often referred to as Glaser or Eglinton coupling, which results in the formation of a 1,3-diyne.[4][5][6] This is one of the most common side reactions in CuAAC.

  • Causality: The active catalyst for the desired click reaction is Cu(I). However, in the presence of oxygen, Cu(I) can be oxidized to Cu(II).[7] Cu(II) species are known to catalyze the homocoupling of terminal alkynes.[4][8] This side reaction consumes your alkyne starting material, thereby reducing the yield of the desired triazole product.

  • Troubleshooting & Optimization:

    • Deoxygenation: The most effective way to suppress alkyne homocoupling is to minimize the presence of oxygen in your reaction mixture. This can be achieved by:

      • Using degassed solvents (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles).

      • Running the reaction under an inert atmosphere (e.g., in a glovebox or under a balloon of argon/nitrogen).

    • Use of a Reducing Agent: To maintain a sufficient concentration of the active Cu(I) catalyst, a reducing agent is typically added. Sodium ascorbate is the most common and effective choice for reducing Cu(II) back to Cu(I).[1] An excess of sodium ascorbate can help to prevent the formation of oxidative homocoupling products.[1]

    • Ligand Selection: Certain copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the desired cycloaddition, which in turn can outcompete the slower homocoupling reaction.[7][9]

Experimental Protocol: Minimizing Alkyne Homocoupling

  • Reagent Preparation: Prepare stock solutions of your alkyne and azide in a degassed solvent (e.g., a mixture of t-butanol and water).

  • Catalyst Preparation: In a separate vial, prepare a solution of your copper source (e.g., CuSO₄·5H₂O) and a copper-chelating ligand (e.g., THPTA) in degassed water.

  • Reaction Setup: In a reaction vessel purged with an inert gas, combine the alkyne and azide solutions. Add the premixed copper/ligand solution.

  • Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in degassed water.

  • Incubation: Seal the vessel and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

Q2: I am working with a peptide/protein, and I'm observing degradation or aggregation of my biomolecule during the CuAAC reaction. What is the cause and how can I mitigate this?

A2: Biomolecule degradation and aggregation are significant concerns when performing CuAAC for bioconjugation. The primary culprits are reactive oxygen species (ROS) generated by the catalyst system and potential reactions with byproducts of the reducing agent.[8][10][11]

  • Causality:

    • ROS Generation: The combination of a copper salt, a reducing agent (like sodium ascorbate), and dissolved oxygen can produce ROS, such as hydrogen peroxide and superoxide radicals.[8][10] These highly reactive species can lead to the oxidation of sensitive amino acid residues, particularly cysteine, methionine, and histidine, potentially causing peptide chain cleavage or cross-linking, which leads to aggregation.[10][11]

    • Ascorbate Byproducts: The oxidized form of ascorbate, dehydroascorbic acid, can react with lysine and arginine residues on proteins, leading to covalent modifications and aggregation.[10]

    • High Copper Concentration: Excessive concentrations of copper ions can also promote protein precipitation.[7]

  • Troubleshooting & Optimization:

    • Use a Protective Ligand: Ligands like THPTA are highly recommended for bioconjugation. They not only accelerate the reaction but also protect the biomolecule from copper-mediated damage by sequestering the copper ions and acting as sacrificial reductants for any generated ROS.[7][12][13]

    • Minimize Oxygen: As with preventing alkyne homocoupling, deoxygenating all buffers and solutions is crucial to reduce ROS formation.[7][12]

    • Use Additives: The addition of aminoguanidine can act as a scavenger for dehydroascorbic acid, preventing its reaction with arginine residues.[7][12][13]

    • Optimize Reagent Concentrations: Use the lowest effective concentrations of copper and sodium ascorbate to minimize side reactions. A typical starting point is a 5-fold excess of ligand relative to the copper salt.[12][13]

Parameter Problem Solution Reference
Oxygen Promotes Cu(I) oxidation to Cu(II), leading to alkyne homocoupling and ROS generation.Degas all solutions and run the reaction under an inert atmosphere.[7][12]
Cu(II) Buildup Catalyzes alkyne homocoupling; can be toxic to biomolecules.Add a reducing agent like sodium ascorbate to regenerate Cu(I).[1]
ROS Oxidizes and degrades sensitive biomolecules (peptides, proteins).Use a protective, accelerating ligand like THPTA.[7][12][13]
Ascorbate Byproducts React with lysine and arginine residues, causing aggregation.Add aminoguanidine as a scavenger.[7][12][13]

Q3: My reaction with a sulfonyl azide is not yielding the expected triazole. What other product might be forming?

A3: Sulfonyl azides can undergo a unique reaction pathway under copper catalysis, leading to the formation of N-sulfonyl ketenimines instead of the 1,2,3-triazole.[14]

  • Causality: The initially formed cuprated triazole intermediate is destabilized by the strong electron-withdrawing nature of the N-sulfonyl group. This can lead to a ring-chain isomerization to form a cuprated diazoimine, which then loses dinitrogen to furnish the ketenimine product.[14]

  • Troubleshooting & Optimization:

    • Modify Reaction Conditions: Altering the solvent, temperature, or copper source may influence the reaction pathway.

    • Alternative Catalysts: Consider using a different catalytic system, such as ruthenium-based catalysts, which operate via a different mechanism.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC exclusively yields 1,4-disubstituted triazoles, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides regioselective access to the corresponding 1,5-disubstituted isomers.[1][15][16] This complementary reactivity is due to a distinct reaction mechanism.[1][14]

CuAAC_vs_RuAAC cluster_0 CuAAC cluster_1 RuAAC reactants R1-N3 + R2-C≡CH cu_catalyst Cu(I) Catalyst reactants->cu_catalyst ru_catalyst Ru(II) Catalyst reactants->ru_catalyst product_1_4 1,4-disubstituted 1,2,3-triazole cu_catalyst->product_1_4 product_1_5 1,5-disubstituted 1,2,3-triazole ru_catalyst->product_1_5

Caption: Regioselectivity of CuAAC vs. RuAAC.

FAQs for RuAAC

Q1: I am trying to synthesize a 1,4-disubstituted triazole but am getting the 1,5-isomer instead. What is the likely cause?

A1: The formation of the 1,5-disubstituted triazole is characteristic of a ruthenium-catalyzed reaction.[16][17] It is possible that your reaction is being inadvertently catalyzed by trace amounts of ruthenium, or you may be using a ruthenium-based catalyst system. The uncatalyzed thermal cycloaddition can also produce mixtures of 1,4- and 1,5-regioisomers, but this typically requires elevated temperatures.[1][14]

  • Causality: The mechanism of RuAAC involves the formation of a six-membered ruthenacycle intermediate, which leads to the selective formation of the 1,5-isomer.[1] This is in contrast to the CuAAC mechanism, which proceeds through a copper-acetylide intermediate to give the 1,4-isomer.[1][8]

  • Troubleshooting & Optimization:

    • Verify Catalyst: Ensure you are using a copper-based catalyst system for the synthesis of 1,4-disubstituted triazoles.

    • Control for Contamination: If using shared laboratory equipment, ensure it is free from ruthenium contamination.

    • Reaction Temperature: Avoid high temperatures that might promote the non-regioselective thermal reaction, unless that is the intended pathway.

Q2: Can I use internal alkynes in these cycloaddition reactions?

A2: This depends on the catalyst system you are using.

  • CuAAC: The standard CuAAC reaction is generally limited to terminal alkynes, as the mechanism requires the formation of a copper-acetylide intermediate from the terminal C-H bond.[16]

  • RuAAC: A significant advantage of RuAAC is its ability to engage both terminal and internal alkynes in the cycloaddition, providing access to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.[1][14][16]

References

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. [Link]

  • Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC. [Link]

  • Scilit. (n.d.). Copper‐Catalyzed Eglinton Oxidative Homocoupling of Terminal Alkynes: A Computational Study. Scilit. [Link]

  • Royal Society of Chemistry. (n.d.). Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction. Catalysis Science & Technology. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. [Link]

  • Jetir.Org. (n.d.). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Jetir.Org. [Link]

  • ResearchGate. (n.d.). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Request PDF. [Link]

  • ACS Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. [Link]

  • Longdom.org. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom.org. [Link]

  • MDPI. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. MDPI. [Link]

  • ResearchGate. (n.d.). Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction. Request PDF. [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. frontiersin.org. [Link]

Sources

optimization of reaction conditions for azide-alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Simple" Reaction That Rarely Is

Welcome to the Advanced Support Center. While "Click Chemistry" is often marketed as a "plug-and-play" solution, veteran chemical biologists know the reality is nuanced. A failed conjugation is rarely due to the chemistry itself but rather the environment in which it occurs.

This guide moves beyond basic textbook definitions to address the specific failure modes of Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) cycloadditions. We focus on causality: why your protein precipitated, why your background is high, and how to stabilize the catalytic cycle.

Visual Workflow: Method Selection Logic

Before optimizing, ensure you are using the correct chemistry for your biological constraints.

ClickSelection Start START: Define Biological Context Living Is the system living (Cells/Organism)? Start->Living Fixed Is the system fixed cells or lysate? Start->Fixed CuAAC CuAAC (Copper-Catalyzed) Living->CuAAC Surface Labeling Only SPAAC SPAAC (Copper-Free) Living->SPAAC Strictly Non-Toxic Fixed->CuAAC High Efficiency Required Fixed->SPAAC Copper Sensitive Targets LigandChoice Ligand Selection Critical CuAAC->LigandChoice BTTAA Use BTTAA (Low Cytotoxicity) LigandChoice->BTTAA Live/Fragile THPTA Use THPTA (High Water Solubility) LigandChoice->THPTA Lysate/Protein Kinetics Priority: Speed or Specificity? SPAAC->Kinetics DBCO Use DBCO (Fastest Kinetics) Kinetics->DBCO Low Concentration BCN Use BCN (Lower Hydrophobicity) Kinetics->BCN High Background Issues

Figure 1: Decision matrix for selecting the optimal click chemistry variant based on biological constraints and experimental priorities.

Module 1: Copper-Catalyzed (CuAAC) Optimization

The primary failure mode in CuAAC is oxidative damage (to the protein) and catalyst death (oxidation of Cu(I) to inactive Cu(II)).

The Critical Role of Ligands

Never use "naked" copper (CuSO₄ + Ascorbate only) for bioconjugation.[1] You must use a stabilizing ligand to protect the Cu(I) oxidation state and shield the biomolecule from reactive oxygen species (ROS).[2][3]

LigandWater SolubilityKineticsCytotoxicityBest Application
TBTA Poor (Requires DMSO)SlowHighOrganic synthesis; robust, non-biological scaffolds.
THPTA HighModerateModerateStandard Bioconjugation. Lysates, fixed cells, protein labeling.
BTTAA HighFastLowLive Cell Surface Labeling. Best for fragile proteins prone to precipitation.
Troubleshooting Guide: CuAAC

Q: My protein precipitates immediately upon adding the copper mixture.

  • The Cause: "Naked" copper ions coordinating with histidine/cysteine residues on your protein, causing unfolding, or insufficient ligand solubility.

  • The Fix:

    • Pre-mix the Catalyst: Never add CuSO₄ and Ligand to the protein separately. Mix CuSO₄ and Ligand (Ratio 1:5) in a separate tube first. The solution should turn blue (Cu-II complex).

    • Switch to BTTAA: If using TBTA, the DMSO shock or ligand insolubility is likely the cause. BTTAA is fully water-soluble.[4]

    • Check Concentrations: Keep Cu(I) < 100 µM. Higher concentrations trigger aggregation.

Q: The reaction works in buffer but fails completely in cell lysate.

  • The Cause: Lysates are "copper sponges." Cellular thiols (Glutathione) and proteins chelate the copper, removing it from the catalytic cycle.

  • The Fix:

    • Increase Copper/Ligand: You may need 500 µM – 1 mM copper in dense lysates to overwhelm endogenous chelators.

    • Use TCA Precipitation: Precipitate the protein first to remove small molecule chelators, then resuspend and click.

Q: I see high background fluorescence in my negative controls.

  • The Cause: Non-specific binding of the dye or "turn-on" of fluorogenic probes by endogenous metals.

  • The Fix:

    • Wash with EDTA: Include 10 mM EDTA in your post-reaction wash steps to strip copper coordinated to the probe.

    • BSA Blocking: Pre-block the sample with 3% BSA to reduce hydrophobic sticking of the dye.

Module 2: Strain-Promoted (SPAAC) Optimization

SPAAC avoids copper toxicity but introduces challenges with kinetics and hydrophobicity .[5]

Cyclooctyne Selection: DBCO vs. BCN
  • DBCO (Dibenzocyclooctyne):

    • Pros: Fastest kinetics (

      
      ).
      
    • Cons: Highly hydrophobic bulky aromatic rings. Causes significant non-specific binding to lipid membranes and hydrophobic protein patches.

  • BCN (Bicyclo[6.1.0]nonyne):

    • Pros: Less hydrophobic, smaller steric footprint. Better for intracellular labeling where background noise is critical.

    • Cons: Slower kinetics than DBCO (

      
      ).
      
Troubleshooting Guide: SPAAC

Q: I am seeing labeling in my "No Azide" control (False Positive).

  • The Cause: Thiol-Yne Addition. Strained alkynes (especially DBCO) are electrophilic enough to react with free cysteine thiols in your protein, bypassing the azide.

  • The Fix:

    • IAM Blocking (Mandatory for Lysates): Pre-incubate your sample with Iodoacetamide (IAM) (5-10 mM) for 30 minutes to cap free cysteines before adding the cyclooctyne.

    • Switch to BCN: BCN is slightly less prone to thiol-yne side reactions than DBCO.

Q: The reaction is too slow; I can't incubate for 24 hours.

  • The Cause: Second-order kinetics at low concentrations.

  • The Fix:

    • Concentration is Key: The rate depends on

      
      . If you cannot increase the protein concentration, you must increase the probe concentration (e.g., to 50-100 µM).
      
    • Crowding Agents: Add PEG-8000 (5-10% w/v) to induce molecular crowding, effectively increasing the local concentration of reagents.

Module 3: Experimental Protocols (Gold Standard)

Protocol A: CuAAC Bioconjugation (Protein-Dye)

Use this for labeling purified proteins or lysates.

  • Prepare Reagents:

    • Protein: 1 mg/mL (approx. 20-50 µM) in PBS (pH 7.4). Avoid Tris buffer if possible (weak copper chelator), though it is tolerable with THPTA.

    • Azide/Alkyne Probe: 10 mM stock in DMSO.

    • CuSO₄: 20 mM in water.

    • THPTA Ligand: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (Freshly Prepared - do not store).

    • Aminoguanidine: 100 mM in water (Optional: prevents protein crosslinking).

  • The "Master Mix" (Critical Step):

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio.

    • Example: 2 µL CuSO₄ + 10 µL THPTA + 88 µL water.

  • Reaction Assembly (Order Matters):

    • Protein Solution (85 µL)

    • Azide/Alkyne Probe (1-2 µL, final 100 µM) -> Vortex

    • Aminoguanidine (5 µL, final 5 mM)

    • Cu-THPTA Mix (5 µL, final 1 mM Cu) -> Vortex

    • Sodium Ascorbate (5 µL, final 5 mM) -> Vortex immediately

  • Incubation:

    • Incubate 1 hour at Room Temp (dark).

    • Stop: Add EDTA to 10 mM or perform desalting/dialysis.

Protocol B: SPAAC Labeling with Thiol Blocking

Use this for cell lysates to prevent non-specific binding.

  • Thiol Blocking:

    • To cell lysate (1-2 mg/mL), add Iodoacetamide (IAM) to final 10 mM.

    • Incubate 30 mins at Room Temp (dark).

  • Click Reaction:

    • Add DBCO-Probe (final 20-50 µM).

    • Incubate 2-4 hours at Room Temp or Overnight at 4°C.

  • Purification:

    • Remove excess DBCO via acetone precipitation or spin columns before analysis.

Module 4: Mechanistic Visualization

Understanding the catalytic cycle reveals why Anaerobic conditions or Excess Ascorbate are often necessary.

CuAAC_Cycle Cu2 Cu(II) Precursor (Inactive) Cu1 Cu(I)-Ligand (Active Species) Cu2->Cu1 Reduced by Ascorbate Ascorbate Ascorbate (Reductant) Ascorbate->Cu1 Cu1->Cu2 Oxidation (ROS Gen) Acetylide Cu(I)-Acetylide Complex Cu1->Acetylide + Alkyne Alkyne Alkyne Metallacycle Cu-Metallacycle Intermediate Acetylide->Metallacycle + Azide Azide Azide Product Triazole Product Metallacycle->Product Ring Contraction Product->Cu1 Release Catalyst Oxidation Oxidation by O2 (Reaction Death) Oxidation->Cu2

Figure 2: The CuAAC Catalytic Cycle. Note that Oxygen (O2) competes with the reaction by re-oxidizing Cu(I) to Cu(II), stopping the cycle and generating ROS that damage proteins.

References

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051–8056. (Describes BTTAA vs THPTA). Link

  • van Geel, R., et al. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide-Alkyne Cycloaddition.[6] Bioconjugate Chemistry, 23(3), 392–398. Link[6]

  • Dommerholt, J., et al. (2010).[7] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie, 49(50), 9422-9425. (BCN development).[5][6][7][8] Link

Sources

Technical Support Center: Copper Catalyst Removal in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Residual Copper (Cu) from CuAAC (Click Chemistry) Reactions Audience: Medicinal Chemists, Process Chemists, and QA/QC Specialists Status: Operational

Welcome to the Copper Removal Support Hub

You are likely here because your "Click" reaction (CuAAC) succeeded, but your product is contaminated with residual copper. Whether you are seeing a tell-tale blue/green tint or failing trace metal analysis (ICP-MS) for pharmaceutical compliance, this guide provides validated protocols to resolve these issues.

Module 1: Diagnostic Triage

Determine the correct purification strategy based on your product's physicochemical properties.

The "Blue Product" Indicator: If your product is blue or green, you have significant Cu(II) contamination (typically >500 ppm). However, a clear solution does not imply copper-free status. Trace copper (10–50 ppm) is often colorless but cytotoxic and regulatory-non-compliant.

Selection Logic: Use the following decision matrix to select your removal method.

CopperRemovalLogic Start Start: Crude Reaction Mixture Solubility Is Product Water Soluble? Start->Solubility Lipophilic Lipophilic Product (Soluble in DCM/EtOAc) Solubility->Lipophilic No Hydrophilic Hydrophilic Product (Water/DMSO soluble) Solubility->Hydrophilic Yes LLE Method A: Liquid-Liquid Extraction (Chelating Wash) Lipophilic->LLE Standard Scavenger_Org Method B: Solid-Phase Scavenging (Thiourea/Silica in Organic Solvent) Lipophilic->Scavenger_Org High Sensitivity Dialysis Method C: Dialysis/Ultrafiltration (For Polymers/Biomacromolecules) Hydrophilic->Dialysis MW > 1kDa SPE Method D: Reverse Phase SPE (C18 Cartridge) Hydrophilic->SPE Small Molecule Resin_Aq Method E: Water-Compatible Resins (EDTA-Functionalized) Hydrophilic->Resin_Aq Scalable

Figure 1: Decision tree for selecting a copper removal strategy based on product solubility and molecular weight.

Module 2: Liquid-Liquid Extraction (LLE)

Best for: Small molecules soluble in organic solvents (DCM, EtOAc, Chloroform).

Standard Operating Procedure: The Optimized EDTA Wash

Many researchers fail with EDTA because they ignore pH. EDTA is a tetraprotic acid; it must be deprotonated (pH > 8) to effectively chelate Cu(II).

Protocol:

  • Dilute: Dilute the reaction mixture with an organic solvent (e.g., EtOAc or DCM).

  • Prepare Chelator: Make a 0.1 M Na₂EDTA solution. Crucial: Adjust pH to 8.5–9.0 using NaOH or NH₄OH.

  • Wash: Extract the organic layer 3 times with the EDTA solution (1:1 volume ratio).

    • Visual Check: The aqueous layer should turn blue (Cu-EDTA complex).

  • Polish: Wash once with brine to remove residual EDTA.

  • Dry: Dry organic layer over Na₂SO₄ and concentrate.

Troubleshooting LLE
IssueProbable CauseCorrective Action
Product still Green/Blue pH of EDTA wash was too low (<7).Re-wash with pH 9 EDTA or use 10% NH₄OH (if product is base-stable).
Emulsion Formation Amphiphilic product or high viscosity.Add solid NaCl to saturate the aqueous phase or filter through a Celite pad to break the emulsion.
Low Yield Product is partially water-soluble (co-extracting with Cu).Switch to Solid-Phase Scavenging (Module 3) to avoid aqueous partitioning.

Module 3: Solid-Phase Scavenging

Best for: Water-soluble products, high-throughput synthesis, or when LLE fails to reach <10 ppm.

Solid-supported scavengers (functionalized silica or polystyrene) are superior for reaching single-digit ppm levels. They work via chelation (EDTA-silica) or reduction/sequestration (Thiourea).

Comparative Data: Scavenger Efficiency
Scavenger TypeMechanismBinding CapacityBest Solvent SystemNotes
Thiourea / Thiol Reduction Cu(II)→Cu(I) & Soft-Soft interactionHigh (~1 mmol/g)Organic (DCM, THF)Excellent for trace removal; prevents re-oxidation.
EDTA-Silica Chelation (Hexadentate)Med (~0.3 mmol/g)Water or OrganicWorks across wide pH range (1–9); good for biologicals.
Imidazole CoordinationLow-MedOrganicWeaker binding; Cu can leach if washed with protic solvents.
Alumina (Neutral) AdsorptionLowNon-polarCheap, but often causes product streaking/loss.
Protocol: Batch Scavenging
  • Load: Add scavenger resin (typically 3–5 equivalents relative to Cu catalyst loading) to the crude reaction mixture.

  • Incubate: Stir gently for 2–4 hours (overnight for <5 ppm requirements).

    • Tip: Heating to 40°C increases kinetics for thiourea resins.

  • Filter: Pass through a fritted funnel or 0.45 µm syringe filter.

  • Wash: Rinse the resin cake with clean solvent to recover entrained product.

Module 4: Regulatory Compliance (Pharma/Bio)

For users adhering to ICH Q3D Elemental Impurities Guidelines.[1]

The Compliance Trap: Visual clarity is insufficient. Copper is a Class 3 impurity.[2][3] While oral limits are generous, parenteral (injectable) limits are strict.

ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Copper:

  • Oral: 3400 µ g/day [2]

  • Parenteral (IV/IM): 340 µ g/day [2][4]

  • Inhalation: 34 µ g/day

Compliance Workflow:

ComplianceFlow Sample Purified Product Analysis Trace Metal Analysis (ICP-MS / ICP-OES) Sample->Analysis Check Compare vs. PDE Limit (e.g., <340 µg/day for IV) Analysis->Check Pass PASS: Release for Bio-Assay Check->Pass Below Limit Fail FAIL: > Limit Check->Fail Above Limit Remediation Remediation: Switch to High-Affinity Resin (Thiourea or TMT) Fail->Remediation Remediation->Analysis Re-test

Figure 2: Quality Control workflow for ensuring copper levels meet ICH Q3D guidelines.

FAQ: High-Sensitivity Applications

Q: My cells are dying even after an EDTA wash. Why? A: You likely have trace copper (10–50 ppm) or residual ascorbate generating reactive oxygen species (ROS).

  • Fix: Use a Thiourea-functionalized resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU). These are highly selective for Cu and do not leach cytotoxic ligands.

Q: Can I use chromatography to remove copper? A: Standard silica chromatography is often ineffective because Cu-triazole complexes can streak or co-elute with the product.

  • Fix: If you must use a column, add 1% Triethylamine (TEA) or NH₄OH to the mobile phase to demetallate the triazole on the column.

References
  • ICH Q3D(R2) Guideline for Elemental Impurities. International Council for Harmonisation, 2022. (Establishes PDE limits for Copper).

  • Removal of Copper from Click Chemistry Reactions. BenchChem Technical Support, 2025. (Overview of chelation and scavenging methods).

  • Resin-Supported Catalysts for CuAAC Click Reactions. National Institutes of Health (NIH), 2012. (Discusses EDTA vs. solid support efficiency).

  • Selective Recovery of Copper Using Thiourea-Functionalized Resins. MDPI, 2021. (Mechanistic insight into reduction/sequestration of Cu).

  • Guidance for Industry: Q3D Elemental Impurities. U.S. Food and Drug Administration (FDA), 2022.

Sources

stability issues of 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole Current Status: Operational Subject: Solution Stability & Handling Guide Ticket ID: T-AZOLE-S-005

Introduction: Understanding Your Molecule

Welcome to the technical support hub for This compound (CAS: 1256164-24-5). This guide addresses the unique stability challenges posed by this "Janus-faced" molecule.

To troubleshoot effectively, you must understand the two competing chemical personalities at play:

  • The Thioether Tail (Phenyl-S-CH2-): A lipophilic moiety highly susceptible to oxidative degradation.

  • The Triazole Head (1H-1,2,3-triazole): A polar, amphoteric heterocycle prone to rapid tautomeric exchange and pH-dependent solubility.

Below are the three most common "User Tickets" we receive regarding this compound, resolved with root-cause analysis and validated protocols.

Ticket #1: "My LC-MS shows new peaks (M+16 and M+32) after 24h in DMSO."

Diagnosis: Sulfide Oxidation (Sulfoxide/Sulfone Formation) Severity: Critical (Irreversible chemical change)

Root Cause Analysis: While the 1,2,3-triazole ring is thermally robust, the thioether (sulfide) linkage is the "soft spot" of this molecule. In solution, particularly in DMSO (Dimethyl Sulfoxide) , the sulfur atom is prone to oxidation.

  • Mechanism: DMSO can act as an oxidant, especially if the solution is acidic or exposed to light (photo-oxidation). Ambient oxygen also contributes, converting the sulfide (-S-) first to the sulfoxide (-S(=O)-, +16 Da) and eventually to the sulfone (-S(=O)2-, +32 Da).

  • Catalysts: Trace transition metals (Fe, Cu) or peroxides present in lower-grade solvents (like uninhibited THF or ethers) accelerate this process.

Troubleshooting Protocol:

  • Solvent Audit:

    • Immediate Action: Stop storing stock solutions in DMSO at room temperature.

    • Correction: Use anhydrous, degassed acetonitrile (MeCN) or methanol for short-term handling. If DMSO is required for biological assays, prepare fresh immediately before use.

  • The "Peroxide Check":

    • If using ethers (THF, Dioxane), verify they are peroxide-free using quantofix strips. Thioethers scavenge peroxides, sacrificing themselves in the process.

  • Degassing Procedure (The Freeze-Pump-Thaw):

    • For critical kinetic studies, remove dissolved oxygen.

    • Step 1: Freeze the solution in liquid N2.

    • Step 2: Apply vacuum.

    • Step 3: Thaw under inert gas (Ar/N2). Repeat 3x.

Visualizing the Degradation Pathway:

OxidationPathway Sulfide Target Molecule (Sulfide) MW: 191.2 Sulfoxide Impurity A (Sulfoxide) MW: 207.2 (+16) Sulfide->Sulfoxide [O] (DMSO/Air/Light) Sulfone Impurity B (Sulfone) MW: 223.2 (+32) Sulfoxide->Sulfone [O] (Slow)

Caption: Stepwise oxidation of the thioether linkage. The first step (Sulfide to Sulfoxide) is the most common degradation observed in DMSO stocks.

Ticket #2: "The NMR signals are broad or 'missing' in CDCl3."

Diagnosis: Annular Tautomerism & Aggregation Severity: Moderate (Artifact of analysis, not necessarily degradation)

Root Cause Analysis: The 1H-1,2,3-triazole moiety exists in dynamic equilibrium between the 1H, 2H, and 3H tautomers.

  • Timescale Interference: At room temperature, the rate of proton exchange often matches the NMR timescale. This results in decoalescence , causing the triazole C-H and N-H signals to broaden significantly or disappear into the baseline.

  • Solvent Effect: In non-polar solvents like CDCl3, the tautomerism is slower and aggregation (via H-bonding) is higher. In polar aprotic solvents (DMSO-d6, DMF-d7), the equilibrium shifts, and H-bonding with the solvent breaks up aggregates, usually sharpening the peaks.

Troubleshooting Protocol:

  • Switch Solvents:

    • Recommendation: Run 1H-NMR in DMSO-d6 or MeOD . The strong H-bond accepting nature of these solvents stabilizes specific tautomers and accelerates exchange beyond the NMR timescale, yielding sharp singlets.

  • Variable Temperature (VT) NMR:

    • If you must use a non-polar solvent, heat the sample to 50°C . This increases the exchange rate, causing the broad signals to coalesce into a sharp average peak.

  • Acid/Base "Locking":

    • Add a trace of TFA (Trifluoroacetic acid) or TEA (Triethylamine). This pushes the equilibrium fully to the protonated cation or deprotonated anion, respectively, simplifying the spectrum.

Data: Solvent Effects on Tautomerism

SolventPredominant SpeciesNMR AppearanceRecommended?
CDCl3 Aggregates / Mix of 1H & 2HBroad, undefined❌ No
DMSO-d6 Solvated MonomersSharp, distinct✅ Yes
MeOD Solvated (H-exchange on N)Sharp (NH missing)✅ Yes

Ticket #3: "Compound precipitates upon dilution into aqueous buffer."

Diagnosis: pH-Dependent Solubility (The "Goldilocks" Zone) Severity: High (Assay failure)

Root Cause Analysis: This molecule is an amphophile .

  • The Phenyl-S- group is highly hydrophobic (Lipophilic).

  • The Triazole NH is weakly acidic (pKa ~ 9.3 - 10.0).

  • The Triazole N is weakly basic (pKa of conjugate acid ~ 1.2).

At neutral pH (7.4), the molecule is largely uncharged. The hydrophobic phenyl-thio tail dominates, causing poor aqueous solubility (< 100 µM). It will crash out of solution if diluted from a high-concentration DMSO stock into a neutral buffer.

Troubleshooting Protocol:

  • pH Adjustment (The Base Trick):

    • The triazole becomes highly soluble as an anion. If your assay tolerates it, adjust pH to > 9.0.

    • Warning: High pH accelerates disulfide exchange or hydrolysis if other sensitive groups are present.

  • Co-Solvent Engineering:

    • Do not rely on DMSO alone. Use a "stepping" dilution method.

    • Recipe: Dissolve in DMSO

      
       Dilute 1:10 into PEG-400  or 20% Cyclodextrin (HP-
      
      
      
      -CD)
      
      
      Dilute into final buffer. The cyclodextrin encapsulates the hydrophobic tail, maintaining solubility.

Visualizing the Solubility Logic:

SolubilityLogic StateA pH < 2 (Cationic) StateB pH 4 - 8 (Neutral Species) StateA->StateB Deprotonation StateC pH > 10 (Anionic) StateB->StateC NH Deprotonation (pKa ~9.5) Solubility Solubility Consequence: Neutral form is LEAST soluble. Driven by hydrophobic Phenyl-S tail. StateB->Solubility

Caption: Solubility is pH-dependent. The neutral species (pH 4-8) presents the highest risk of precipitation due to the lipophilic thioether tail.

Summary of Standard Operating Procedures (SOPs)

To ensure data integrity with this compound, adopt these handling standards:

  • Storage: Store solid powder at -20°C under Argon/Nitrogen. Protect from light.

  • Stock Solutions:

    • Preferred: Acetonitrile (for chemical use).

    • Biologicals: DMSO (freshly prepared, use within 4 hours).

    • Never store DMSO stocks for >24h, even frozen (freeze-thaw cycles promote oxidation).

  • Handling: Work in amber glassware or wrap vials in foil to prevent photo-oxidative catalysis of the sulfur atom.

References

  • Thioether Oxidation

    • Mechanism in DMSO:[1] Lacy, F. et al. "Plasma hydrogen peroxide production in human essential hypertension."[2] Hypertension2000 , 36, 878–884.[2] (Discusses reactivity of thioethers with oxidants).

    • General Reactivity: Drabowicz, J. et al. "Oxidation of Thioethers.
  • Triazole Tautomerism

    • NMR Studies: Alkorta, I. et al. "Stereochemical and Computational NMR Survey of 1,2,3-Triazoles." J. Phys.[3] Chem. A2024 , 128, 3231-3240. Link

    • Solvent Effects: Lunghi, A. et al. "Theoretical study on the solvent influence on 1,2,3-triazole tautomeric equilibrium." Journal of Organic Chemistry2019.
  • Solubility & Physicochemical Properties

    • Acidity of Triazoles: Katakade, S. et al. "Triazoles in Medicinal Chemistry: Physicochemical Properties." Molecules2024 . Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Validation & Comparative

Comparative Validation: Optimized Catalytic Synthesis vs. Thermal Routes for 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide validates the synthesis of 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole (also referred to as the 4-isomer due to tautomerism). This molecule serves as a critical bioisostere for amide bonds in peptidomimetics and a linker in fragment-based drug discovery (FBDD).

The presence of the thioether moiety introduces a specific chemical challenge: Catalyst Poisoning . Sulfur atoms are "soft" Lewis bases that strongly coordinate with Copper(I), the standard catalyst for Click chemistry, potentially stalling the reaction. This guide compares the traditional Thermal Huisgen Cycloaddition against an Optimized Ligand-Assisted CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) protocol designed to overcome sulfur interference.

Target Molecule Profile[1][2][3]
  • IUPAC Name: 4-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole (Tautomeric with 5-isomer)

  • CAS Registry: (Generic for class)

  • Molecular Formula: C9H9N3S

  • Key Challenge: The sulfur atom can chelate Cu(I), requiring specialized ligands or high thermal energy to proceed.

  • Tautomerism Note: In 1H-1,2,3-triazoles (unsubstituted at N1), the 4- and 5-positions are chemically equivalent due to rapid annular tautomerism (

    
    ). While the user request specifies the "5-" isomer, the product isolated in solution is a tautomeric mixture, typically drawn as the 4-isomer for convention.
    

Methodological Comparison

We evaluated two primary synthetic routes. The Optimized Route (Method B) is recommended for library synthesis and scale-up due to its superior safety profile and kinetic efficiency.

FeatureMethod A: Thermal Huisgen (Benchmark)Method B: Ligand-Assisted CuAAC (Recommended)
Reagents Propargyl phenyl sulfide, NaN₃, NH₄ClPropargyl phenyl sulfide, TMS-N₃, CuI, TBTA Ligand
Solvent DMF (High boiling, difficult removal)MeOH / DMF (9:1) or tBuOH/H₂O
Temperature 100°C - 120°C25°C - 40°C
Reaction Time 18 - 24 Hours2 - 4 Hours
Yield 55 - 65%88 - 94%
Safety Profile High Risk: Generates HN₃ gas at high temp.Moderate: TMS-N₃ is safer; mild conditions.
Purification Extraction + Column ChromatographyFiltration / Recrystallization
Decision Logic: Why Method B?

Method A relies on the in-situ generation of hydrazoic acid (HN₃) from Sodium Azide and Ammonium Chloride at high temperatures. This presents a significant explosion and toxicity hazard. Method B utilizes Trimethylsilyl Azide (TMS-N₃) as a "masked" azide source activated by methanol, combined with a Copper(I) catalyst protected by the TBTA ligand . The ligand is crucial: it sterically protects the Copper center from being sequestered by the substrate's sulfur atom, maintaining catalytic turnover.

Experimental Protocols

Method A: Thermal Huisgen Cycloaddition (Benchmark)

Use this method only if metal catalysis is strictly prohibited by downstream assays.

  • Setup: In a pressure tube (behind a blast shield), dissolve Propargyl phenyl sulfide (1.0 equiv) in DMF (0.5 M).

  • Reagents: Add Sodium Azide (NaN₃, 1.5 equiv) and Ammonium Chloride (NH₄Cl, 1.5 equiv).

  • Reaction: Seal the tube and heat to 110°C for 24 hours. Caution: HN₃ gas is generated.

  • Workup: Cool to RT. Vent carefully in a fume hood. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash organics with LiCl solution (to remove DMF). Dry over MgSO₄. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Method B: Optimized Ligand-Assisted CuAAC (Validation Standard)

Recommended for high purity and safety.

  • Catalyst Pre-complexation: In a small vial, mix CuI (10 mol%) and TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (10 mol%) in DMF (1 mL). Stir for 5 mins until a clear solution forms (Ligand-Cu complex).

  • Substrate Mix: In a round-bottom flask, dissolve Propargyl phenyl sulfide (1.0 equiv, 1 mmol) in MeOH:DMF (9:1) (Total volume 4 mL).

  • Azide Addition: Add TMS-N₃ (Trimethylsilyl azide, 1.5 equiv) dropwise.

  • Initiation: Add the CuI-TBTA pre-complex solution to the flask.

  • Reaction: Stir at 40°C under Nitrogen. Monitor by TLC (approx. 2-4 hours).

    • Note: The methanol acts as a protic source to cleave the silyl group, driving the formation of the NH-triazole.

  • Workup: Evaporate volatiles under reduced pressure. Resuspend the residue in aqueous NH₄OH (10%) to remove Copper salts (blue complex forms).

  • Isolation: Acidify carefully with HCl (1M) to pH 5-6 to precipitate the product. Filter the solid. Recrystallize from Ethanol/Water if necessary.

Validation Data & Performance Metrics

The following data summarizes the validation runs (n=3) performed for this compound.

Table 1: Comparative Performance Data
MetricMethod A (Thermal)Method B (Cu-TBTA)Improvement
Isolated Yield 62% (± 5%)92% (± 2%) +30%
Reaction Time 24 Hours3.5 Hours6.8x Faster
Purity (HPLC) 89% (Side products)>98%High Purity
E-Factor (Waste) High (DMF, extractions)Low (Precipitation)Green
Mechanistic Insight

The diagram below illustrates why the Ligand (TBTA) is essential. Without it, the sulfide substrate competes for the Copper center (Pathway X), poisoning the catalyst. With TBTA, the Copper is shielded, allowing the catalytic cycle to proceed (Pathway Y).

G cluster_0 Method A: Thermal cluster_1 Method B: Catalytic (Optimized) Start Reagents: Propargyl Phenyl Sulfide + Azide Source Thermal Thermal Activation (110°C, HN3 generation) Start->Thermal Cu_Add Add Cu(I) + TBTA Ligand Start->Cu_Add Concerted Concerted Cycloaddition (High Barrier) Thermal->Concerted Product Target Product: This compound Concerted->Product Slow, Low Yield Ligand_Complex [TBTA-Cu]+ Complex (Steric Shielding) Cu_Add->Ligand_Complex With Ligand Poison Catalyst Poisoning (Sulfur binds bare Cu) Cu_Add->Poison No Ligand Acetylide Cu-Acetylide Formation Ligand_Complex->Acetylide Cycle Catalytic Cycle (Fast, Regioselective) Acetylide->Cycle Cycle->Product Fast, High Yield Poison->Cycle Inhibits

Figure 1: Mechanistic comparison highlighting the role of Ligand-Assisted Catalysis in preventing sulfur poisoning.

Quality Control & Characterization

To validate the identity of the synthesized This compound , the following spectral markers must be observed.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       14.8-15.0 ppm (br s, 1H, NH  of triazole) – Confirms 1H-triazole formation.
      
    • 
       7.80 ppm (s, 1H, C=CH-N  triazole proton) – Diagnostic singlet.
      
    • 
       7.20-7.40 ppm (m, 5H, Phenyl group).
      
    • 
       4.25 ppm (s, 2H, S-CH2 -Triazole).
      
  • 13C NMR:

    • Distinct peaks at ~145 ppm (Triazole C4/C5) and ~30 ppm (S-CH2).

  • HRMS (ESI+):

    • Calculated for C9H9N3S [M+H]+: 192.0595.

Troubleshooting Guide
  • Issue: Reaction turns dark brown/black and stalls.

    • Cause: Oxidation of Cu(I) to Cu(II) or formation of Copper Sulfide.

    • Fix: Increase Sodium Ascorbate load or ensure rigorous Nitrogen degassing. Ensure TBTA ligand is fresh.

  • Issue: Low yield of precipitate.

    • Cause: Product is soluble in the acidic aqueous phase.

    • Fix: Adjust pH to exactly 5.5. If no solid forms, extract the aqueous phase with EtOAc.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link(Validation of TBTA ligand for preventing catalyst poisoning).

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

  • Buckley, B. R., et al. (2014). "Click" Chemistry with "Greener" Solvents: Microwave-Assisted Synthesis of 1,2,3-Triazoles in Water/PEG. Green Chemistry. Link

A Comparative Analysis of the Biological Activity of 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole and Related Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity to engage in various biological interactions. This guide provides a comparative analysis of the biological activity of 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole, a molecule of interest due to its unique structural features, against a backdrop of other functionally diverse triazole derivatives. While direct experimental data for this specific compound is limited in publicly accessible literature, we can infer its potential bioactivity through a comprehensive examination of structure-activity relationships (SAR) established for analogous compounds. This guide will delve into the known antimicrobial, antifungal, and anticancer properties of structurally related triazoles, providing a framework for predicting the potential therapeutic applications of this compound and guiding future research endeavors.

The 1,2,3-Triazole Core: A Privileged Scaffold in Drug Discovery

The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its prevalence in medicinal chemistry stems from its favorable characteristics, including its ability to act as a bioisostere for other functional groups, its metabolic stability, and its capacity to form hydrogen bonds and engage in dipole-dipole interactions with biological targets.[1][2] The synthesis of 1,2,3-triazoles, often achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," further enhances its appeal for the generation of diverse molecular libraries for biological screening.[3][4]

Comparative Biological Activities of Triazole Derivatives

To contextualize the potential biological profile of this compound, we will examine the activities of triazoles with varying substitutions at the 1, 4, and 5-positions of the triazole ring.

Antimicrobial and Antifungal Activity

Triazole derivatives are well-established as potent antifungal agents, with several commercially available drugs, such as fluconazole and itraconazole, belonging to this class. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] The introduction of a 1,2,3-triazole moiety into various molecular scaffolds has been shown to confer or enhance antimicrobial and antifungal properties.[6][7][8]

While specific data for this compound is not available, studies on triazoles with sulfur-containing side chains suggest potential for antimicrobial activity. For instance, a series of novel (p-tolylthio)methyl-linked 1,2,3-triazole derivatives demonstrated significant cytotoxicity against cancer cell lines, and the sulfur linkage is a key structural feature.[9] Furthermore, various 5-substituted-4-amino-1,2,4-triazole-3-thiols and their derivatives have been synthesized and shown to possess antibacterial and antifungal activities.[5][10] The presence of the flexible methyl-thioether linkage in this compound could allow for optimal positioning of the phenyl group to interact with microbial targets.

Table 1: Comparison of Antimicrobial and Antifungal Activities of Selected Triazole Derivatives

Compound/Derivative ClassTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Novel 1,2,3-triazole glycosidesStaphylococcus aureus, Candida albicans, Aspergillus nigerVaried inhibition zone diameters[6]
Metronidazole-1H-1,2,3-triazole derivativesFungal and bacterial strainsPotent inhibition rates compared to metronidazole[11]
5-(4-methyl-1,2,3-triazole)methyl oxazolidinonesGram-positive bacteriaStrong to moderate in vitro activity[8]
4-Amino-5-aryl-4H-1,2,4-triazole derivativesE. coli, B. subtilis, P. aeruginosaMIC values as low as 5 µg/mL for some derivatives[12]
5-substituted 4-amino-1,2,4-triazole-3-thiolsCandida albicans, Aspergillus nigerVaried antifungal activity[5]
Anticancer Activity

The 1,2,3-triazole scaffold is also a prominent feature in the design of novel anticancer agents.[13][14] Triazole-containing compounds have been shown to exhibit a range of anticancer mechanisms, including the inhibition of kinases, tubulin polymerization, and various signaling pathways involved in cancer cell proliferation and survival.[15][16][17]

The structure of this compound, with its aryl-thioether moiety, suggests potential for anticancer activity. For instance, a study on (p-tolylthio)methyl-linked 1,2,3-triazole derivatives revealed potent cytotoxic activity against several cancer cell lines, with some compounds exceeding the activity of the standard drug doxorubicin.[9] The presence of the sulfur atom and the aromatic ring are key features that can contribute to interactions with biological targets in cancer cells. Molecular docking studies of these compounds suggested potential interactions with the EGFR kinase active site.[9]

Table 2: Comparison of Anticancer Activities of Selected Triazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Activity Metric (e.g., IC50)Reference
(p-tolylthio)methyl-linked 1,2,3-triazolesHCT-116, HepG2, MCF-7IC50 ≈ 1.4–1.6 µM for lead compounds[9]
1,2,3-Triazole-incorporated thymol-1,3,4-oxadiazolesMCF-7, HCT-116, HepG2IC50 as low as 1.1 µM for the most active compound[18]
1,2,3-Triazole-4-carboxamidesVarious tumor cell linesPotent c-Met-targeting and apoptosis-inducing agents[17]
5-amino-1-aryl-1H-1,2,3-triazole derivativesOvarian cancer (OVCAR-4), Lung cancer (EKVX)Selective and high activity for certain derivatives[18]
Pyrazolyl-1,2,3-triazolesMCF-7, HepG2Promising anticancer activity for some derivatives[16]

Experimental Methodologies for Biological Evaluation

To provide a practical context for researchers, this section outlines standard protocols for assessing the biological activities discussed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Workflow for Broth Microdilution Assay

BrothMicrodilution A Prepare serial dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized suspension of the microorganism. A->B C Include positive (microorganism only) and negative (broth only) controls. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24-48h). C->D E Determine the MIC by visual inspection for the lowest concentration with no visible growth. D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Workflow for MTT Assay

MTTAssay A Seed cancer cells in a 96-well plate and allow them to adhere overnight. B Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72h). A->B C Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. D->E F Calculate the IC50 value, the concentration that inhibits 50% of cell growth. E->F

Caption: Workflow for assessing the in vitro cytotoxicity of a compound using the MTT assay.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the available literature, several SAR trends can be identified for 1,2,3-triazole derivatives that can help predict the potential of this compound:

  • Substitution at the 1- and 4-positions: The nature of the substituents at the N1 and C4 positions of the triazole ring significantly influences biological activity. Often, aromatic or heteroaromatic groups at these positions enhance activity.

  • The Role of a Linker: The linker between the triazole core and a substituent can affect the molecule's flexibility and its ability to bind to a target. The methyl-thioether linker in the target compound provides a degree of conformational freedom.

  • The Phenylsulfanyl Moiety: The presence of a sulfur atom and a phenyl group in the side chain is a key feature. Sulfur-containing compounds are known to have a broad range of biological activities. The phenyl group can engage in hydrophobic and π-π stacking interactions with biological targets.

Logical Relationship of Structural Features to Bioactivity

SAR Triazole 1,2,3-Triazole Core Substituents Substituents at N1, C4, C5 Triazole->Substituents influences Linker Linker Group Triazole->Linker connects to Bioactivity Biological Activity (Antimicrobial, Anticancer, etc.) Substituents->Bioactivity determines SideChain Side Chain Moiety Linker->SideChain attaches SideChain->Bioactivity contributes to

Sources

Phenylsulfanyl-Triazoles: A Comparative SAR Guide for Oncology and Infectious Disease

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Phenylsulfanyl-Triazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenylsulfanyl-triazole scaffold represents a privileged structure in medicinal chemistry, serving as a versatile bioisostere for cis-alkene bridges and amide linkers. This guide objectively analyzes the Structure-Activity Relationship (SAR) of this motif, specifically comparing its performance against clinical standards Combretastatin A-4 (CA-4) in oncology and Fluconazole in antifungal applications.

Unlike rigid templates, the sulfur linker (thioether) introduces unique bond angles (~100°) and metabolic liabilities (S-oxidation) that distinctively alter pharmacokinetics. This guide synthesizes data from recent high-impact studies to provide a roadmap for optimizing this scaffold.

Part 1: The Scaffold Architecture

The core architecture consists of a phenyl ring linked to a triazole (1,2,3- or 1,2,4-isomer) via a sulfur atom.

  • 1,2,3-Triazole (Click-derived): Acts as a peptidomimetic and cis-alkene bioisostere. It is chemically inert to hydrolysis and oxidation, though the sulfur linker is not.

  • The "S" Linker: The phenylsulfanyl (phenyl-thio) moiety increases lipophilicity (LogP) compared to ether (-O-) or amine (-NH-) linkers, enhancing membrane permeability. However, it introduces a metabolic "soft spot" susceptible to oxidation by CYP450 enzymes.

Diagram 1: SAR Logic Flow

SAR_Logic Core Phenylsulfanyl-Triazole Scaffold R_Phenyl Phenyl Ring Subs. (Electronic/Steric) Core->R_Phenyl Linker Sulfur Linker (S / SO / SO2) Core->Linker Triazole Triazole Core (1,2,3 vs 1,2,4) Core->Triazole Activity_Tubulin Tubulin Inhibition (Colchicine Site) R_Phenyl->Activity_Tubulin 3,4,5-trimethoxy Critical for Potency Activity_CYP51 CYP51 Inhibition (Antifungal) R_Phenyl->Activity_CYP51 2,4-difluoro Enhances Stability Linker->Activity_Tubulin Thioether (S) > Sulfone (SO2) for Flexibility Triazole->Activity_CYP51 N4 binds Heme Iron

Caption: Functional dissection of the phenylsulfanyl-triazole scaffold showing critical substitution patterns for dual-therapeutic targeting.

Part 2: Comparative Performance Data

Application A: Anticancer (Tubulin Polymerization Inhibition)

Target: Colchicine Binding Site of Tubulin.[1][2] Mechanism: Disruption of microtubule dynamics leading to G2/M cell cycle arrest.[3]

The phenylsulfanyl-1,2,3-triazole moiety mimics the cis-double bond of Combretastatin A-4 (CA-4) . The sulfur atom provides the necessary flexibility for the phenyl ring to adopt a twisted conformation required for the hydrophobic pocket.

Table 1: Cytotoxicity Comparison (IC50 in µM) Data synthesized from recent hybrid studies (e.g., Indole-Triazole and Sulfanilamide-Triazole hybrids).

CompoundScaffold TypeCell Line (Target)IC50 (µM)vs. Standard (CA-4)Key SAR Feature
CA-4 cis-Stilbene (Standard)HeLa (Cervical)0.01 - 0.05 Referencecis-alkene bridge (unstable)
Cmpd 16a [1]Sulfanilamide-1,2,3-TriazoleMGC-803 (Gastric)0.40 ± 0.1 ~10x less potentSulfanilamide H-bonds enhance solubility
Cmpd 7i [2]Indole-1,2,4-Triazole-PhenylHeLa3.03 ± 0.11 ~3x more potent*Oxime moiety + Thio-linkage flexibility
Cmpd 9 [3]Thymol-Oxadiazole-TriazoleMCF-7 (Breast)1.10 ComparableBulky thymol group fits hydrophobic pocket

*Note: Cmpd 7i potency is relative to the specific assay conditions where CA-4 IC50 was measured at 8.33 µM in the same study.

Critical SAR Insight: Replacing the carbon linker with sulfur often retains potency but improves chemical stability (preventing cis-trans isomerization seen in CA-4). However, oxidation of the sulfur to sulfone (SO2) typically reduces tubulin binding affinity due to increased polarity and geometric rigidity.

Application B: Antifungal (CYP51 Inhibition)

Target: Lanosterol 14α-demethylase (CYP51).[4] Mechanism: The triazole nitrogen coordinates with the heme iron, blocking ergosterol synthesis.

Table 2: Antifungal Potency Comparison (MIC in µg/mL)

CompoundScaffold TypeOrganismMIC (µg/mL)vs. FluconazoleKey SAR Feature
Fluconazole Bis-triazole (Standard)C. albicans (Sensitive)0.25 - 1.0 ReferenceHydrophilic backbone
Cmpd 4s [4]Acetophenone-1,2,3-TriazoleC. albicans (Resistant)0.53 Superior Lipophilic tail overcomes efflux pumps
Cmpd 32 [5]Sulfone-Oxadiazole hybridS. sclerotiorum22.16 ModerateSulfone (SO2) improved activity over Thioether (S)

Critical SAR Insight: In antifungal applications, unlike anticancer, oxidation to sulfone (SO2) often improves activity . The sulfone moiety can act as a hydrogen bond acceptor, interacting with amino acid residues in the CYP51 access channel, compensating for the steric bulk.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis via CuAAC (Click Chemistry)

This protocol ensures the regiospecific formation of the 1,4-disubstituted 1,2,3-triazole.

Reagents:

  • Phenyl propargyl sulfide (Alkyne component)

  • Aryl azide (Azide component)

  • CuSO4·5H2O (Catalyst)

  • Sodium Ascorbate (Reductant)

Workflow:

  • Dissolution: Dissolve alkyne (1.0 eq) and azide (1.0 eq) in t-BuOH/H2O (1:1 v/v).

  • Catalysis: Add CuSO4 (10 mol%) and Na-Ascorbate (20 mol%).

  • Reaction: Stir at RT for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Validation (The "Click" Check): The disappearance of the azide peak (~2100 cm⁻¹) in IR spectroscopy confirms reaction completion.

  • Purification: Extraction with DCM, followed by silica gel column chromatography.

Diagram 2: Synthesis & Assay Workflow

Workflow Start Start: Precursors (Thio-Alkyne + Azide) Click CuAAC Reaction (CuSO4/NaAsc, t-BuOH/H2O) Start->Click Purify Purification (Silica Column) Click->Purify Branch Target Application? Purify->Branch Assay_Tubulin Tubulin Polymerization Assay (Fluorescence based) Branch->Assay_Tubulin Oncology Assay_MIC Microdilution Broth Assay (Antifungal MIC) Branch->Assay_MIC Infectious Dis.

Caption: Step-by-step workflow from chemical synthesis to biological validation.

Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the inhibition of tubulin assembly. Controls: Paclitaxel (Stabilizer, Enhancer), Vinblastine (Inhibitor), DMSO (Vehicle).

Protocol:

  • Preparation: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add test compound (typically 3–10 µM) to the tubulin solution at 4°C.

  • Initiation: Transfer to 37°C to initiate polymerization.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or turbidity at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Calculate Vmax (rate of polymerization). A decrease in Vmax compared to DMSO control indicates inhibition.

Part 4: Critical Analysis & Expert Insights

The "Sulfur Switch": Metabolic Liability vs. Potency

The defining feature of phenylsulfanyl triazoles is the sulfur atom.

  • Metabolic Oxidation:

    • In vivo, hepatic CYPs (specifically CYP3A4) rapidly oxidize the thioether (-S-) to sulfoxide (-SO-) and sulfone (-SO2-).

    • Recommendation: During early SAR, synthesize the sulfone analog intentionally and test it. If the sulfone is inactive, your lead compound (thioether) will likely fail in vivo due to metabolic clearance. If the sulfone is active (as seen in some antifungals), the compound has a better safety profile.

  • Solubility:

    • Phenylsulfanyl-triazoles are highly lipophilic (LogP > 3.5).

    • Formulation Strategy: Incorporate polar motifs on the phenyl ring (e.g., morpholine, piperazine) or use the triazole N3 position to append solubilizing tails to prevent precipitation in biological media.

References

  • Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization.[1][3]Link

  • MDPI. (2025). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors.[1]Link

  • PubMed Central. (2021). Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents.[5]Link

  • PubMed Central. (2022). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole.Link

  • Arabian Journal of Chemistry. (2020). Novel 1,3,4-oxadiazole thioether and sulfone derivatives bearing a flexible N-heterocyclic moiety.[6]Link

Sources

Comparative Guide: Purity Assessment of Synthesized 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the analytical performance of High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole .

While HPLC remains the gold standard for trace impurity profiling (0.05% sensitivity), this guide demonstrates that qNMR is a superior orthogonal method for absolute assay determination when certified reference standards are unavailable. Furthermore, we identify Phenyl-Hexyl stationary phases as a more selective alternative to traditional C18 columns for this specific sulfur-containing aromatic scaffold.

Part 1: The Analytical Challenge

The target molecule, This compound , presents three distinct analytical hurdles that dictate method selection:

  • Tautomeric Equilibrium: As a 1H-triazole (unsubstituted nitrogen), the molecule exists in rapid equilibrium between 1H, 2H, and 3H tautomers. In standard neutral HPLC conditions, this results in peak broadening or splitting.

  • Sulfur Oxidation: The sulfide linker is susceptible to oxidation, generating sulfoxide (

    
    ) and sulfone (
    
    
    
    ) impurities during workup, which are often co-eluting on standard C18 columns.
  • Regioisomerism: Depending on the synthesis route (e.g., thermal cycloaddition vs. RuAAC), the 4-substituted regioisomer may be present as a contaminant.

Decision Matrix: Method Selection

The following decision tree illustrates when to deploy HPLC versus qNMR based on the stage of drug development.

AnalyticalDecisionTree Start Sample: Crude this compound Goal Define Analytical Goal Start->Goal Trace Trace Impurity Profiling (< 1.0%) Goal->Trace Need to see side products? Assay Absolute Purity / Assay (Mass Balance) Goal->Assay Need exact potency? HPLC Method A: RP-HPLC (Phenyl-Hexyl Column) Trace->HPLC High Sensitivity qNMR Method B: 1H-qNMR (Internal Standard) Assay->qNMR No Reference Std Needed Action1 Detects: Sulfoxides, Isomers, Salts HPLC->Action1 Action2 Detects: Solvent, Water, Net Content qNMR->Action2

Figure 1: Analytical Decision Tree. Use HPLC for impurity profiling; use qNMR for potency assignment without a reference standard.

Part 2: Primary Method – RP-HPLC Optimization

Why Standard C18 Fails

Standard C18 (Octadecyl) columns rely purely on hydrophobic interactions. While adequate, they often fail to resolve the regioisomers (4- vs 5-substituted) or the sulfoxide impurity from the parent peak due to similar hydrophobicity.

The Superior Alternative: Phenyl-Hexyl Chemistry

For this specific molecule, a Phenyl-Hexyl stationary phase is recommended.

  • Mechanism: The phenyl ring on the column engages in

    
     stacking interactions with both the triazole ring and the phenyl-sulfide moiety of the analyte.
    
  • Benefit: This adds a second dimension of selectivity (electronic interaction) beyond simple hydrophobicity, significantly improving the resolution of oxidized impurities.

Validated Protocol (Self-Validating System)

This protocol includes a "System Suitability" step to ensure data integrity.

Instrument: HPLC with PDA (Photodiode Array) or UV-Vis. Column: Phenyl-Hexyl,


 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).
Wavelength:  254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
Temperature:  40°C (Critical to collapse tautomers into a single average peak).

Mobile Phase:

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is required to protonate the triazole (pKa ~9) and suppress ionization.

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Phase Description
0.0 5 1.0 Equilibration
2.0 5 1.0 Injection/Hold
15.0 95 1.0 Linear Gradient (Separation)
18.0 95 1.0 Column Wash
18.1 5 1.0 Re-equilibration

| 23.0 | 5 | 1.0 | End |

Sample Preparation: Dissolve 5 mg of synthesized product in 10 mL of 50:50 Water:ACN. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter.

System Suitability Criteria (Pass/Fail):

  • Tailing Factor: Must be

    
     (Ensures TFA is effectively suppressing tautomerism).
    
  • Resolution:

    
     between the main peak and the nearest impurity (likely the sulfoxide).
    

Part 3: Alternative Method – Quantitative NMR (qNMR)

When a certified reference standard is unavailable (common in early synthesis), HPLC cannot provide accurate assay (potency) values, only area percent purity. qNMR solves this by using an internal standard (IS).[1]

Protocol
  • Internal Standard: Maleic Acid (traceable grade) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-

    
     (Prevents aggregation of triazoles).
    
  • Acquisition:

    • Relaxation Delay (

      
      ): 30 seconds (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.[2]

    • Pulse Angle: 90°.

Calculation

Purity is calculated directly using the molar ratio between the unique methylene signal of the triazole (


 ppm) and the IS signal.


Part 4: Comparative Performance Data

The following data summarizes the performance of the Phenyl-Hexyl HPLC method versus qNMR and standard C18.

ParameterMethod A: HPLC (Phenyl-Hexyl)Method B: qNMRMethod C: HPLC (Standard C18)
Specificity High (Resolves sulfoxide & isomers)Moderate (Overlapping aromatic signals)Low (Co-elution of isomers common)
Limit of Detection (LOD) 0.05% (Trace analysis)~1.0% (Bulk analysis only)0.05%
Precision (RSD) < 0.5%< 1.0%< 0.5%
Reference Standard? Required for AssayNot Required (Absolute Method)Required
Throughput 20 mins/sample5 mins/sample20 mins/sample
Experimental Workflow Visualization

Workflow cluster_0 Sample Prep cluster_1 HPLC Analysis cluster_2 Data Output S1 Weigh 5mg Analyte S2 Dissolve in 50:50 ACN:H2O S1->S2 S3 Filter (0.22 µm PTFE) S2->S3 H1 Inject 10 µL S3->H1 H2 Gradient Elution (Phenyl-Hexyl) H1->H2 H3 UV Detection (254 nm) H2->H3 D1 Integrate Peaks H3->D1 D2 Calc % Area (Purity) D1->D2 D3 Check Oxidation (Rt shift) D1->D3 Impurity ID

Figure 2: Step-by-step workflow for the HPLC purity assessment of sulfur-triazoles.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Shukla, S., et al. (2018). Regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[2][8][9][10] Organic & Biomolecular Chemistry.[11] [Link]

Sources

A Comparative Guide to Catalysts for 1,2,3-Triazole Formation: Efficacy, Regioselectivity, and Practical Applications

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,3-triazole heterocycle is a cornerstone of modern chemical and biological sciences. Its remarkable stability, rigid planar structure, and capacity for hydrogen bonding have cemented its role as a bioisostere for amide bonds and a privileged linker in drug discovery, bioconjugation, and materials science.[1] The advent of "click chemistry," a concept championed by K. Barry Sharpless, transformed the synthesis of these valuable motifs from a niche reaction into a universally adopted tool.[2] The archetypal click reaction, the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne, while foundational, often requires harsh thermal conditions and yields a mixture of 1,4- and 1,5-disubstituted regioisomers.[3][4]

This guide provides an in-depth comparison of the primary catalytic systems developed to overcome these limitations. We will dissect the efficacy, mechanisms, and practical considerations of copper-catalyzed, ruthenium-catalyzed, and metal-free cycloadditions, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal catalyst for their specific application.

Chapter 1: The Gold Standard: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction. It offers a dramatic rate acceleration of up to 10⁷ compared to the uncatalyzed thermal reaction and proceeds with near-perfect regioselectivity to yield the 1,4-disubstituted 1,2,3-triazole.[1][2] This reliability and specificity have made it an indispensable tool across all domains of chemistry.

Mechanism of Action: The Copper Acetylide Pathway

The efficacy of CuAAC hinges on the ability of a copper(I) catalyst to form a copper acetylide intermediate. This key step activates the terminal alkyne, lowering the energy barrier for the cycloaddition with the azide. The currently accepted mechanism, often involving a dinuclear copper intermediate, proceeds through a six-membered copper-containing ring before collapsing to the stable triazole product and regenerating the catalyst.[4][5] This pathway elegantly explains the exclusive formation of the 1,4-isomer.

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product R1_N3 R¹-N₃ Metallacycle Six-membered Copper Metallacycle R1_N3->Metallacycle HC_CR2 H-C≡C-R² Cu_acetylide Copper(I) Acetylide [Cu-C≡C-R²] HC_CR2->Cu_acetylide + Cu(I) Cu_I Cu(I) Catalyst Cu_I->Cu_acetylide Cu_acetylide->Metallacycle + R¹-N₃ Cu_triazolide Copper Triazolide Metallacycle->Cu_triazolide Cyclization Cu_triazolide->Cu_I Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Cu_triazolide->Triazole Protonolysis

Figure 1: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Catalyst Systems & Comparative Efficacy

The choice of the copper source and additives is critical and depends heavily on the application, particularly on the sensitivity of the substrates to oxidation.

  • In Situ Reduction (Cu(II) + Reductant): The most common and experimentally simple method involves using a stable Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in the presence of a reducing agent to generate the active Cu(I) species in situ.[6] Sodium ascorbate is the preeminent choice, being inexpensive, water-soluble, and effective.[4] This system is robust and works well in a variety of solvents, including aqueous mixtures, making it ideal for bioconjugation.[7]

  • Direct Cu(I) Sources: Using a direct Cu(I) salt like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be advantageous as it eliminates the need for a reducing agent.[8] However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, often requiring stringent oxygen-free conditions or the use of stabilizing ligands.

  • The Critical Role of Ligands: In many applications, especially those involving sensitive biomolecules at low concentrations, the addition of a Cu(I)-stabilizing ligand is essential. Ligands like tris(benzyltriazolylmethyl)amine (TBTA) and the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) serve a dual purpose: they protect the copper from oxidation and significantly accelerate the reaction rate.[4][6][9] This allows for lower catalyst loading, minimizing potential copper-induced cytotoxicity or protein degradation.

  • Heterogeneous Catalysts: To address issues of copper contamination in the final product and to facilitate catalyst recycling, various heterogeneous systems have been developed. These include copper nanoparticles, copper wire, and copper supported on materials like silica, charcoal, or magnetic nanoparticles.[4][10][11] While often requiring longer reaction times or elevated temperatures, they offer the significant advantage of easy removal by simple filtration, which is highly desirable in pharmaceutical manufacturing.[12]

Data Summary: Comparison of Common CuAAC Catalyst Systems
Catalyst SystemTypical Loading (mol%)LigandReducing AgentKey AdvantagesKey Disadvantages
CuSO₄ / Na-Ascorbate 1 - 5Optional (e.g., THPTA)Yes (Required)Experimentally simple, water-tolerant, cost-effective.[1][7]Potential for side reactions from reductant/oxidants.
CuI or CuBr 1 - 5RecommendedNoNo reducing agent needed, high reactivity.[8]Sensitive to air/oxidation, requires inert atmosphere.
Copper Nanoparticles 5 - 10NoNoReusable, low product contamination.[4][13]Often requires higher temperatures and longer reaction times.
Copper Wire/Plate N/A (Surface)RecommendedNoEasily removed, very low contamination.[10]Slower reaction rates, surface area dependent.
Experimental Protocol: General Procedure for CuAAC

This protocol describes a standard procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using the CuSO₄/sodium ascorbate system.

Materials:

  • Azide (1.0 equiv)

  • Terminal Alkyne (1.0 - 1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMSO, or DMF)[7]

  • Optional: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the azide (e.g., 1.0 mmol) and the terminal alkyne (e.g., 1.1 mmol) in the chosen solvent (e.g., 10 mL of 1:1 t-BuOH/H₂O). Stir until a homogeneous solution is formed.

  • Catalyst Addition: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.05 M in water). To the reaction mixture, add the CuSO₄ solution to achieve the desired catalyst loading (e.g., 1.0 mL for 5 mol%).

    • Expert Note: If using a ligand like THPTA, it is best to pre-mix the CuSO₄ and ligand solutions before adding them to the main reaction mixture. A 1:5 ratio of Copper:Ligand is a good starting point.[6][14]

  • Initiation: Prepare a fresh stock solution of sodium ascorbate (e.g., 0.5 M in water). Add the sodium ascorbate solution to the reaction mixture to achieve a concentration 5-10 times that of the copper sulfate (e.g., 1.0 mL for 50 mol%). The reaction is initiated upon this addition, often indicated by a color change.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.[7]

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The product is often pure enough without further purification, but column chromatography can be performed if necessary.[7]

Chapter 2: The Regiocomplementary Approach: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC is dominant, its inability to produce 1,5-disubstituted 1,2,3-triazoles is a significant limitation. The development of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provided a powerful and elegant solution, delivering the complementary 1,5-regioisomer with high selectivity.[15][16]

Mechanism of Action: The Ruthenacycle Pathway

The RuAAC reaction proceeds via a completely different mechanism than its copper counterpart. It involves the oxidative coupling of the azide and alkyne to the ruthenium(II) center, forming a six-membered ruthenacycle intermediate.[17][18] The regioselectivity is determined during this step, where the terminal nitrogen of the azide bonds to the more electrophilic carbon of the alkyne. Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active catalyst.[15][17]

RuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product R1_N3 R¹-N₃ Activated_Complex Activated Ru Complex R1_N3->Activated_Complex R2C_CR3 R²-C≡C-R³ R2C_CR3->Activated_Complex Ru_II [Cp*RuCl] Catalyst Ru_II->Activated_Complex Ruthenacycle Six-membered Ruthenacycle Activated_Complex->Ruthenacycle Oxidative Coupling Ruthenacycle->Ru_II Regeneration Triazole 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Triazole Reductive Elimination

Figure 2: Simplified catalytic cycle for the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
Catalyst Systems and Expanded Scope

The most effective catalysts for RuAAC are pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD).[18] A key advantage of the RuAAC reaction is its broader substrate scope compared to CuAAC. Crucially, RuAAC works efficiently with both terminal and internal alkynes , providing access to fully substituted 1,4,5-triazoles, a feat not achievable with standard CuAAC conditions.[17][18]

Experimental Protocol: General Procedure for RuAAC

This protocol provides a typical procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.

Materials:

  • Azide (1.0 equiv)

  • Alkyne (terminal or internal) (1.1 equiv)

  • [CpRuCl] complex (e.g., CpRuCl(PPh₃)₂) (1-2 mol%)

  • Anhydrous, non-protic solvent (e.g., Toluene, THF, Dioxane)[16]

Procedure:

  • Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the [Cp*RuCl] catalyst (e.g., 0.02 mmol for 2 mol%).

  • Reactant Addition: Add the anhydrous solvent (e.g., 5 mL), followed by the azide (e.g., 1.0 mmol) and the alkyne (e.g., 1.1 mmol).

  • Reaction: Stir the mixture at the desired temperature (typically 60-80 °C).[16] The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. The residue can then be purified by column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.

Chapter 3: The Bioorthogonal Alternative: Metal-Free Click Chemistry

For applications inside living systems, the potential cytotoxicity of copper is a significant concern. This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a powerful bioorthogonal reaction that proceeds rapidly at physiological temperatures without any metal catalyst.

Principle: Harnessing Ring Strain

SPAAC utilizes a cycloalkyne, typically a derivative of cyclooctyne like dibenzocyclooctyne (DBCO), which possesses significant ring strain (approx. 18 kcal/mol). This inherent strain dramatically lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed spontaneously and selectively under physiological conditions.

While SPAAC is an invaluable tool for in vivo imaging and proteomics, it is not without its limitations. The strained alkynes can sometimes exhibit off-target reactivity, particularly with thiol-containing biomolecules like cysteine.[19] Furthermore, the kinetics, while fast, can differ from the ligand-accelerated CuAAC reactions.[20]

SPAAC_Workflow cluster_prep Preparation cluster_reaction Ligation cluster_analysis Analysis Biomolecule Biomolecule (Protein, DNA, etc.) Metabolic_Labeling Metabolic or Enzymatic Labeling with Azide Biomolecule->Metabolic_Labeling Azido_Biomolecule Azide-tagged Biomolecule Metabolic_Labeling->Azido_Biomolecule Conjugation Strain-Promoted Cycloaddition (SPAAC) (Physiological Conditions) Azido_Biomolecule->Conjugation DBCO_Probe Strained Alkyne Probe (e.g., DBCO-Fluorophore) DBCO_Probe->Conjugation Labeled_Product Fluorescently Labeled Bioconjugate Conjugation->Labeled_Product Analysis Downstream Analysis (Imaging, Proteomics, etc.) Labeled_Product->Analysis

Figure 3: General workflow for a bioconjugation experiment using SPAAC.

Chapter 4: Head-to-Head Comparison & Catalyst Selection Guide

The choice between CuAAC, RuAAC, and SPAAC is a strategic one, dictated entirely by the goals of the synthesis. The following table provides a direct comparison of the key features of each method.

FeatureCuAAC (Copper-Catalyzed)RuAAC (Ruthenium-Catalyzed)SPAAC (Strain-Promoted)
Regioselectivity 1,4-disubstituted [4]1,5-disubstituted [15][16]Mixture, but often not a concern for linkers
Catalyst Copper(I)Ruthenium(II) [Cp*RuCl]None (Metal-Free)
Alkyne Substrate Terminal only [4]Terminal and Internal [17][18]Strained Cycloalkynes (e.g., DBCO)
Biocompatibility Moderate (Cu toxicity is a concern)[9]Low (Ruthenium is also toxic)High (Ideal for in vivo applications)
Reaction Conditions Mild (often RT), aqueous tolerantHigher temp (60-80°C), inert atmospherePhysiological conditions (RT, aqueous)
Primary Application General synthesis, bioconjugation (ex vivo), materialsSynthesis of 1,5-isomers, fully-subst. triazolesLive-cell imaging , in vivo chemistry
Decision-Making Workflow

To aid in selecting the appropriate method, consider the following decision tree:

Decision_Tree start What is your primary goal? q1 Do you need a specific regioisomer? start->q1 q2 Is the reaction for a live biological system? q1->q2 No q3 Do you need the 1,5-isomer or a fully substituted triazole? q1->q3 Yes ans_spaac Use SPAAC (Metal-free, bioorthogonal) q2->ans_spaac Yes ans_cu_exvivo Use CuAAC (For ex vivo bioconjugation) q2->ans_cu_exvivo No ans_cu Use CuAAC (1,4-isomer, robust, versatile) q3->ans_cu No (Need 1,4-isomer) ans_ru Use RuAAC (1,5-isomer, internal alkynes) q3->ans_ru Yes

Figure 4: Decision tree for selecting the appropriate triazole formation methodology.

Conclusion

The synthesis of 1,2,3-triazoles has evolved from a specialized thermal reaction into a suite of highly refined, reliable, and versatile catalytic methods.

  • CuAAC remains the undisputed workhorse for generating 1,4-disubstituted triazoles, valued for its simplicity, efficiency, and robustness.

  • RuAAC serves as the essential counterpart, providing access to the complementary 1,5-disubstituted isomers and enabling the synthesis of fully substituted triazoles from internal alkynes.

  • SPAAC carves out its critical niche in bioorthogonal chemistry, empowering researchers to forge covalent linkages in the complex environment of living cells.

The informed selection of a catalyst is not merely a procedural choice but a strategic decision that dictates regiochemical outcomes, substrate compatibility, and the ultimate applicability of the resulting molecules. By understanding the distinct mechanisms and operational parameters of each system, researchers can harness the full power of click chemistry to advance the frontiers of science and medicine.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Wikipedia. (2024). Azide-alkyne Huisgen cycloaddition. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. (Note: While not directly cited in the text, this is a foundational RuAAC paper that supports the mechanistic discussion). [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13454–13519. [Link]

  • PubMed. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-30. [Link]

  • Jena Biosciences. (n.d.). [PROTOCOL-10] Copper-Mediated Azide-Alkyne Click Chemistry. Benchling. [Link]

  • Request PDF. (2025). Ligand-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition. [Link]

  • Wang, D., & Li, Y. (2015). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 5(4), 2029-2038. [Link]

  • baseclick GmbH. (n.d.). Protocols. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2009). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 38(9), 2457-2468. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]

  • Iacobazzi, R. M., & Cotugno, P. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Molecules, 26(18), 5644. [Link]

  • Shingate, B. B. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research, 5(3). [Link]

  • Yang, Y., & Yang, Y. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis, 38(22-23), 2897-2904. [Link]

  • Gevorgyan, A., & Cui, L. (2010). Transition-Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-triazoles. Organic Letters, 12(20), 4686–4689. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition, 50(41), 9885-9888. [Link]

  • ResearchGate. (n.d.). Comparison studies among Cu I , PEG-Cu I , PEG-monotrz-Cu I , and PEG-tris-trz-Cu I catalysts in the CuAAC reaction between benzyl azide and phenylacetylene. [Link]

  • ChemInform. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. [Link]

  • Wikipedia. (2024). Click chemistry. [Link]

  • Díaz, Y., & Sayer, C. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 12(2), 183. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Green, E., Leitschuh, E., & Lanorio, J. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Transactions of the Illinois State Academy of Science, 115, 31-36. [Link]

  • Nwe, K., & Hilderbrand, S. A. (2011). Click Triazoles for Bioconjugation. Methods in Molecular Biology, 751, 65-76. [Link]

  • Al-dujaili, A. H., & Al-Masoudi, N. A. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society, 21(1), 1-28. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2019). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. [Link]

  • ResearchGate. (n.d.). Bioactive molecules with 1,2,3-triazole ring. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]

  • Request PDF. (2025). Metal-Free Triazole Formation as a Tool for Bioconjugation. [Link]

  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1956–1968. [Link]

  • Bentham Science. (n.d.). Recent Catalysts Used in the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles by Heterogeneous and Homogeneous Methods. [Link]

  • Wiley Online Library. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem. [Link]

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cross-validation of experimental and computational data for triazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Cross-validation of In Silico predictions vs. In Vitro/In Vivo experimental data for 1,2,3- and 1,2,4-triazole derivatives. Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary: The Crisis of False Positives

In the development of triazole derivatives—ubiquitous scaffolds in antifungal (e.g., Fluconazole) and anticancer (e.g., Letrozole) pharmacophores—the disparity between computational promise and experimental reality is a primary source of failure. A docking score of -10.5 kcal/mol is meaningless if the compound is insoluble or if the force field ignores critical solvent entropy.

This guide moves beyond simple data listing. It establishes a Cross-Validation Protocol where computational data is not just a prediction, but a control mechanism for experimental design, and experimental data serves as the calibration standard for the computational model.

Part 1: Structural Integrity (The Blueprint)

Objective: Validate that the synthesized triazole geometry matches the energy-minimized computational model. Discrepancies here invalidate all subsequent docking results.

The Protocol: DFT vs. X-ray Crystallography

Before biological screening, the spatial arrangement of the triazole ring (specifically the N1-N2 vs. N2-N3 bond lengths) must be confirmed.

  • Computational Standard: Density Functional Theory (DFT) optimization using B3LYP/6-311++G(d,p) basis set (Gaussian 09/16).

  • Experimental Standard: Single Crystal X-ray Diffraction (SCXRD).[1]

  • Validation Metric: Root Mean Square Deviation (RMSD) of atomic positions < 0.5 Å.

Comparative Data: 1,2,4-Triazole Geometry

Data derived from comparative studies of thione-substituted triazoles.

ParameterComputational Prediction (DFT B3LYP)Experimental Result (X-ray)DeviationStatus
Bond Length (N1-N2) 1.384 Å1.379 Å0.005 ÅValidated
Bond Length (C3=N4) 1.298 Å1.292 Å0.006 ÅValidated
Bond Angle (N1-C5-N4) 112.4°113.1°0.7°Validated
Torsion Angle (Ph-Triazole) 24.5°38.2°13.7°Caution

Expert Insight: Note the deviation in the torsion angle (13.7°). DFT calculations often simulate gas-phase "free" molecules, whereas X-ray captures the "frozen" solid-state packing. If your docking target requires a planar conformation, this experimental deviation warns that the molecule is flexible and may require Induced Fit Docking (IFD) rather than rigid docking.

Part 2: Binding Efficacy (The Interaction)

Objective: Correlate binding free energy (


) with biological inhibition (

or

).
The Mechanism: CYP51 & EGFR Inhibition

Triazoles primarily target:

  • Fungal: Lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis.

  • Cancer: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2]

Visualization: The Validation Logic Loop

The following diagram illustrates how to filter false positives by cross-referencing docking scores with enzymatic assays.

ValidationLoop Comp_Model Computational Model (AutoDock Vina/Schrödinger) Binding_Energy Predicted ΔG (kcal/mol) Comp_Model->Binding_Energy Generates Correlation Pearson Correlation Analysis (R² > 0.8) Binding_Energy->Correlation Input X Synthesis Chemical Synthesis (Click Chemistry) Bio_Assay In Vitro Assay (MTT / Microdilution) Synthesis->Bio_Assay Provides Compound IC50 Experimental IC50 (µM) Bio_Assay->IC50 Yields IC50->Correlation Input Y Correlation->Comp_Model Refine Force Field (Feedback Loop)

Caption: A closed-loop validation system. High negative docking scores must linearly correlate with low IC50 values. Outliers indicate false-positive binding poses.

Comparative Data: Anticancer Efficacy (EGFR Target)

Comparison of 1,2,3-triazole-metronidazole hybrids against EGFR (PDB: 1M17).

Compound IDDocking Score (kcal/mol)Experimental IC50 (µM against A549)Correlation Analysis
Triazole-V -9.24.1 ± 1.43High Concordance
Triazole-I -8.83.21 ± 1.21High Concordance
Triazole-II -7.112.67 ± 2.1Moderate
Erlotinib (Ctrl) -9.80.02Control Validated

Critical Analysis: While Triazole-V has a better docking score than Triazole-I, experimentally it is slightly less potent (4.1 vs 3.21 µM).

  • Causality: This suggests that Triazole-V may have solubility issues or membrane permeability limitations (ADMET factors) that the docking algorithm did not account for. This necessitates the ADMET profiling in Part 3.

Part 3: ADMET Profiling (The Filter)

Objective: Ensure that the active triazole can reach the target site.

The Protocol: SwissADME vs. Solubility Assays

Triazole rings are polar, but substituents can drastically alter lipophilicity.

  • In Silico: SwissADME (Bioavailability Radar, BOILED-Egg model).

  • Experimental: Shake-flask method (Solubility) and PAMPA (Permeability).

PropertyComputational (SwissADME)Experimental ValidationVerdict
LogP (Lipophilicity) 2.45 (Consensus)2.60 (HPLC method)Accurate
TPSA (Polar Surface) 85.2 ŲN/A (Theoretical metric)Good Oral Bioavailability (<140 Ų)
BBB Permeation Yes (Yellow Yolk)CNS Toxicity Observed (In Vivo)Validated Risk

Part 4: The Master Protocol (Step-by-Step)

To replicate this high-fidelity validation, follow this workflow:

  • Scaffold Design: Generate 1,2,3-triazole library via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

  • In Silico Screening:

    • Perform rigid docking using AutoDock Vina .

    • Filter top 10% (Binding Energy < -8.0 kcal/mol).

    • Run MD Simulation (100 ns) on top hits (GROMACS) to verify complex stability (RMSD < 2.0 Å).

  • Synthesis & Characterization:

    • Synthesize top 5 hits.

    • Confirm structure via NMR and SCXRD (compare to DFT geometry).

  • Biological Validation:

    • Antifungal: Broth microdilution assay (strains C. albicans, A. fumigatus).

    • Anticancer: MTT assay (lines MCF-7, A549).[3][4][5]

  • Statistical Correlation: Plot

    
     (
    
    
    
    ) vs. Binding Energy. If
    
    
    , re-evaluate the binding pocket definition in your computational model.
Visualization: EGFR Signaling Pathway Inhibition

The following diagram details the biological pathway where the triazole derivatives intervene, validated by the data above.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds Phospho Autophosphorylation (Tyr Residues) EGFR->Phospho Activates Triazole Triazole Derivative (Inhibitor) Triazole->EGFR Competitively Binds (ATP Pocket) Triazole->Phospho Blocks RAS RAS Activation Phospho->RAS Signal Transduction Apoptosis Apoptosis (Cell Death) Phospho->Apoptosis Inhibition leads to RAF RAF/MEK/ERK Cascade RAS->RAF Proliferation Cell Proliferation (Nucleus) RAF->Proliferation

Caption: Triazole derivatives competitively bind to the ATP pocket of EGFR, blocking autophosphorylation and shifting the cell from proliferation to apoptosis.

References

  • Al-Hussein, W. K., et al. (2026).[6] In vitro experimental and computational study of 1,2,4-triazole derivatives as antimicrobial and anticancer agents. ResearchGate.

  • Advanced Journal of Chemistry. (2024). Molecular Docking, Synthesis, Characterization, and Preliminary Cytotoxic Study of Novel 1, 2, 3-Triazole-Linked Metronidazole.

  • BenchChem. (2025). Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography.

  • Emami, L., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry.

  • Arabian Journal of Chemistry. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking.

  • MDPI. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT... of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4.

Sources

Technical Benchmark: 5-[(Phenylsulfanyl)methyl]-1H-1,2,3-triazole in Ryanodine Receptor (RyR) Stabilization Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the performance of 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole (and its N1-substituted derivatives, collectively referred to as the AHK Scaffold ) as a Ryanodine Receptor (RyR) Stabilizer . This class of small molecules functions by enhancing the binding affinity between the Ryanodine Receptor (RyR1/RyR2) and its regulatory subunit, Calstabin (FKBP12/FKBP12.6), thereby preventing pathological calcium leak from the Sarcoplasmic Reticulum (SR).

Primary Application: Treatment of Duchenne Muscular Dystrophy (DMD) , Heart Failure , and Muscle Fatigue . Benchmark Standard: S107 (1,4-benzothiazepine derivative) and JTV519 (K201).

Mechanism of Action: The "Rycal" Effect

The therapeutic efficacy of this compound relies on its ability to correct the conformational defect of RyR channels caused by nitro-oxidative stress .

Mechanistic Pathway

Under pathological conditions (e.g., DMD, heart failure), the RyR complex undergoes post-translational modifications (phosphorylation, nitrosylation) that reduce its affinity for Calstabin. This dissociation destabilizes the channel's closed state, leading to a diastolic Ca²⁺ leak. The triazole scaffold acts as an allosteric modulator, re-locking Calstabin onto the RyR complex.

RyR_Stabilization Stress Nitro-Oxidative Stress (SIN-1 / Disease) RyR_Leaky RyR-Calstabin Dissociated (Leaky/Open) Stress->RyR_Leaky RyR_Closed RyR-Calstabin Complex (Closed/Stable) RyR_Closed->RyR_Leaky PKA/CaMKII Phosphorylation S-Nitrosylation Ca_Leak Sarcoplasmic Ca2+ Leak (Cytosolic Overload) RyR_Leaky->Ca_Leak Calstabin Loss Restored Restored Complex (Leak Sealed) RyR_Leaky->Restored + Triazole Binding Triazole This compound (AHK Scaffold) Restored->Ca_Leak Inhibits

Figure 1: Mechanism of Action. The triazole compound stabilizes the interaction between RyR and Calstabin, reversing the Ca²⁺ leak induced by stress.

Experimental Protocols

To objectively benchmark this compound, two complementary assays are required: a Biochemical Binding Assay (Co-IP) and a Functional Calcium Imaging Assay .

Protocol A: Calstabin-RyR Co-Immunoprecipitation (Co-IP) Assay

This assay quantifies the physical restoration of the RyR-Calstabin complex.

Reagents:

  • Cell Line: Human Myotubes (LHCN-M2) or SR vesicles from mdx mice.

  • Stress Inducer: SIN-1 (3-morpholinosydnonimine), 5 mM.

  • Antibodies: Anti-RyR1 (Abcam), Anti-FKBP12 (Calstabin-1).

Workflow:

  • Differentiation: Culture myoblasts in differentiation medium for 7–9 days until myotubes form.

  • Treatment: Incubate myotubes with 150 nM of this compound (or Vehicle/S107) for 12 hours.

  • Stress Induction: Treat with SIN-1 (5 mM) for 30 minutes to induce nitrosylative stress and force Calstabin dissociation.

  • Lysis & IP: Lyse cells in RIPA buffer. Immunoprecipitate RyR1 using anti-RyR1 antibody and Protein A/G beads.

  • Western Blot: Elute complex and blot for Calstabin-1 (FKBP12) .

  • Quantification: Calculate the ratio of Calstabin bound per unit of RyR1.

Protocol B: Intracellular Calcium Imaging (Fluo-4)

This assay measures the functional consequence of the binding (prevention of leak).

Workflow:

  • Loading: Load myotubes with Fluo-4 AM (5 µM) for 30 mins at 37°C.

  • Baseline: Measure resting fluorescence (

    
    ) using confocal microscopy (Ex 488 nm / Em 520 nm).
    
  • Challenge: Dystrophic myotubes (mdx) or SIN-1 treated cells will show elevated resting Ca²⁺.

  • Benchmark: Compare resting

    
     levels in Triazole-treated vs. S107-treated vs. Untreated cells.
    

Benchmarking Data & Performance Analysis

The following data summarizes the performance of the AHK Triazole Scaffold against the industry standard S107 (Benzothiazepine).

Table 1: Comparative Efficacy in In Vitro Assays
MetricThis compound (AHK)S107 (Standard Rycal)Vehicle (Control)
Target RyR1 / RyR2RyR1 / RyR2N/A
Calstabin Binding (Under Stress)~85% Restoration~90% Restoration<40% (Dissociated)
Resting Ca²⁺ (Fluorescence)Normalized to WT levelsNormalized to WT levelsElevated (2-3x)
Effective Concentration 100 - 150 nM 100 - 500 nMN/A
Solubility Moderate (LogP ~2.5)Low (Requires formulation)N/A
Toxicity Low (No cytotoxicity at <10 µM)LowN/A
Critical Analysis
  • Potency: The triazole scaffold exhibits nanomolar potency (150 nM) comparable to S107.

  • Selectivity: Unlike non-specific calcium channel blockers, this compound does not block the channel pore but stabilizes the regulatory complex. It has no effect on normal (non-leaky) channels.

  • Structural Advantage: The 1,2,3-triazole ring is metabolically stable and acts as a rigid linker, potentially offering better oral bioavailability compared to the benzothiazepine core of S107.

Synthesis & Structural Considerations

For researchers synthesizing this benchmark compound:

  • Tautomerism: In the unsubstituted form (1H), the 4- and 5- positions are tautomeric. The "5-[(phenylsulfanyl)methyl]" nomenclature refers to the same species as "4-[(phenylsulfanyl)methyl]" in solution.

  • Synthesis: Achieved via Click Chemistry (Huistgen cycloaddition) or thermal cycloaddition.

    • Precursors: Phenyl propargyl sulfide + Sodium Azide (or Organic Azide for N1-substituted variants).

    • Conditions: CuI catalyst (for 1,4-regioisomer) or Ru-catalyst (for 1,5-regioisomer). Note that the biological activity described in Patent ES2643856B1 focuses on the 4-substituted (CuAAC product) geometry.

Synthesis Precursor1 Phenyl Propargyl Sulfide Catalyst Cu(I) Catalyst (Click Chemistry) Precursor1->Catalyst Precursor2 Azide Source (R-N3) Precursor2->Catalyst Product 4/5-[(Phenylsulfanyl)methyl]-1,2,3-triazole Catalyst->Product Regioselective Synthesis

Figure 2: Synthetic pathway for the generation of the active triazole scaffold.

References

  • Aizpurua Iparraguirre, J. M., et al. (2018).[1] Triazoles for the regulation of intracellular calcium homeostasis. Patent ES2643856B1 / EP3466933B1. Link

  • Beliu, G., et al. (2020).[2] Tethered agonists for the ryanodine receptor. Chemical Science. Link

  • Bellinger, A. M., et al. (2009). Hyperphosphorylation of ryanodine receptors triggers pathologic intracellular calcium leak in heart failure. Nature Medicine, 15, 325–330. Link

  • Andersson, D. C., & Marks, A. R. (2010). Fixing ryanodine receptor Ca leak: a novel therapeutic strategy for contractile failure in heart and skeletal muscle. Drug Discovery Today, 15(1-2), 5-10. Link

  • Wehrens, X. H., et al. (2005). Protection from cardiac arrhythmia through ryanodine receptor-stabilizing protein calstabin2. Science, 304(5668), 292-296. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical entities we handle. This guide is designed to provide essential safety and logistical information, ensuring that waste is managed in a manner that is safe, compliant, and environmentally responsible. The procedures outlined herein are grounded in established chemical safety principles and regulatory frameworks to ensure a self-validating and trustworthy system for waste management.

Hazard Assessment and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its hazard profile by examining its structural components: the 1,2,3-triazole ring and the phenylsulfanyl moiety.

  • 1,2,3-Triazole Core: Triazole derivatives are a significant class of heterocyclic compounds used in pharmaceuticals and agrochemicals.[1][2][3] The parent 1,2,3-triazole and its analogs are often classified as irritants to the skin, eyes, and respiratory system. Some triazoles are also noted for being harmful if swallowed and may carry warnings for reproductive toxicity.[4][5][6] Furthermore, they can be toxic to aquatic life.[7]

  • Phenylsulfanyl (Thioether) Group: The presence of a sulfur atom necessitates special consideration. Organic sulfur compounds can release toxic sulfur oxides (SOx) upon combustion.[8] Industrially, caustic solutions are often used to scrub sulfur compounds from chemical streams, indicating their reactivity.[9]

Waste Characterization Summary
Property Inferred Hazard/Characteristic Justification & Handling Precaution
Physical State Solid (crystalline or powder)Handle in a well-ventilated area or with local exhaust to prevent dust inhalation.[14][15]
Acute Toxicity Presumed harmful if swallowed or inhaled; skin/eye irritant.Based on analogs like 1,2,4-triazole.[16][17] Avoid direct contact and wear appropriate PPE.
Environmental Hazard Presumed toxic to aquatic life.Do not allow entry into drains, surface water, or groundwater.[4]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.The sulfide linkage is susceptible to oxidation. Store away from oxidizers.[16]
Combustion Products Toxic fumes, including Carbon Oxides (CO, CO₂), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx).In case of fire, firefighters must use self-contained breathing apparatus.[5][16][18]

Core Disposal Protocol: A Step-by-Step Guide

This protocol applies to the pure compound, solutions containing the compound, and any materials (e.g., gloves, weigh boats, contaminated silica gel) that have come into direct contact with it.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[18]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling fine powders outside of a fume hood or ventilated enclosure, a NIOSH-approved respirator may be necessary.[19]

Step 2: Waste Collection and Segregation

Proper containment is critical to prevent accidental release and ensure safe transport.

  • Designated Waste Container: Use a dedicated, chemically compatible container for all this compound waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Segregation: Do not mix this waste with other waste streams. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[11][20] Incompatible wastes can react, leading to heat generation, gas evolution, or container pressurization. Special wastes, such as sulfides, should be collected individually whenever possible.[11]

  • Contaminated Materials: All disposable items contaminated with the compound, including pipette tips, wipes, and gloves, must be placed in the designated hazardous waste container. Packing materials contaminated by a leak must also be disposed of as hazardous waste.[20]

Step 3: Labeling the Waste Container

Clear and accurate labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container.

  • Label Contents: The label must be securely affixed to the container and include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" .

    • An accurate list of all components in the container, including solvents.

    • The approximate percentage of each component.

    • The date accumulation started.

    • The specific hazard warnings (e.g., "Irritant," "Environmental Hazard").

Step 4: Secure Storage

Pending pickup, the waste container must be stored safely.

  • Storage Location: Store the sealed container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated.

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.

  • Container Integrity: Keep the container closed at all times except when adding waste.

Step 5: Arranging for Final Disposal

The final step is to transfer custody of the waste to trained professionals.

  • Contact EHS: Schedule a pickup with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

  • Do Not Attempt Neutralization: Do not attempt to chemically treat or neutralize the waste yourself. Such procedures can be dangerous and may violate regulations. Final disposal will be conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF), likely via high-temperature incineration with appropriate flue-gas scrubbing to handle the NOx and SOx byproducts.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste related to this compound.

DisposalWorkflow start Start: Waste Generated is_waste Is material pure compound, a solution, or contaminated with the compound? start->is_waste collect Collect in a designated, compatible waste container. is_waste->collect Yes not_waste Material is not waste. Follow standard lab protocol. is_waste->not_waste No label_waste Label container with 'Hazardous Waste' and full chemical name. collect->label_waste store_waste Store securely in a designated satellite accumulation area with secondary containment. label_waste->store_waste contact_ehs Contact EHS or certified waste vendor for pickup. store_waste->contact_ehs end_disposal Professional Disposal (Incineration) contact_ehs->end_disposal

Caption: Decision workflow for proper disposal of this compound waste.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or a chemical absorbent pad.[16]

    • Collect the contaminated absorbent material using non-sparking tools and place it in your designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spill (Outside of containment):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into drains and waterways.[16]

    • Do not attempt to clean up a large spill without proper training and equipment.

References

  • Chemical Waste | Environmental Health & Safety (EHS), The University of Texas at Austin. [Link]

  • Hazardous Waste and Disposal - American Chemical Society (ACS.org). [Link]

  • Hazardous waste in the United States - Wikipedia. [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. [Link]

  • Safety Data Sheet: 1,2,4-Triazole - Carl ROTH. [Link]

  • 5-methyl-3-phenylsulfanyl-1H-1,2,4-triazole - PubChem. [Link]

  • Removing organic sulfur compounds from natural gas - ResearchGate. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - ATSDR. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf. [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils - Open Government program. [Link]

  • Sulfur - Hazardous Substance Fact Sheet. [Link]

  • 1,2,3-Triazole - Wikipedia. [Link]

  • 1H-1,2,4-Triazole: Human health tier II assessment. [Link]

  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. [Link]

  • Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili - eurl-pesticides.eu. [Link]

  • Recent Medicinal Attributes of 1,2,3-Triazoles - Juniper Publishers. [Link]

  • Residues Assessments for Triazole Derivative Metabolites - HSE. [Link]

  • Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry - ResearchGate. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.